molecular formula C10H10BrIO3 B12989881 Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Cat. No.: B12989881
M. Wt: 384.99 g/mol
InChI Key: XTRLCRBPQJHWKO-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is a useful research compound. Its molecular formula is C10H10BrIO3 and its molecular weight is 384.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-Bromo-5-iodo-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Bromo-5-iodo-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrIO3

Molecular Weight

384.99 g/mol

IUPAC Name

ethyl 2-bromo-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3H2,1-2H3

InChI Key

XTRLCRBPQJHWKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)OC)I

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Ethyl 2-bromo-5-iodo-4-methoxybenzoate is a highly functionalized aromatic scaffold, critical in the development of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3] Its value lies in the orthogonal reactivity of its halogen substituents: the aryl iodide (C5) is highly reactive toward palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) under mild conditions, while the aryl bromide (C2) remains intact for subsequent transformations.[1][2]

This guide presents a robust, scalable, two-step synthetic route designed for high regioselectivity and operational simplicity.[1][2]

Retrosynthetic Logic

The synthesis is designed to exploit the electronic directing effects of the methoxy group while managing the deactivating nature of the ester.

  • Target: Ethyl 2-bromo-5-iodo-4-methoxybenzoate.[1][2][3]

  • Disconnection 1 (Iodination): The C5 position is ortho to the activating methoxy group (strong donor) and meta to the electron-withdrawing ester.[2] This makes C5 the most nucleophilic site on the ring, allowing for highly regioselective electrophilic aromatic substitution (EAS).[2]

  • Disconnection 2 (Esterification): The precursor, 2-bromo-4-methoxybenzoic acid, is a stable, commercially available starting material (or easily accessible via Sandmeyer reaction from 2-amino-4-methoxybenzoic acid).[1][2][3]

Retrosynthesis Target Ethyl 2-Bromo-5-iodo-4-methoxybenzoate Precursor1 Ethyl 2-bromo-4-methoxybenzoate Target->Precursor1 Regioselective Iodination (NIS, TFA) Start 2-Bromo-4-methoxybenzoic acid Precursor1->Start Fischer Esterification (EtOH, H2SO4)

Figure 1: Retrosynthetic strategy leveraging electronic directing effects for regiocontrol.

Step 1: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate[1][2][3]

The first step involves the protection of the carboxylic acid as an ethyl ester. While alkylation with ethyl iodide/base is possible, the Fischer esterification protocol is preferred for its scalability, cost-effectiveness, and ease of purification.[1][2]

Reaction Scheme

Substrate: 2-Bromo-4-methoxybenzoic acid Reagents: Absolute Ethanol (Solvent/Reactant), H₂SO₄ (Catalyst) Conditions: Reflux, 12–16 hours[1][2][3]

Detailed Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging: Charge the flask with 2-bromo-4-methoxybenzoic acid (23.1 g, 100 mmol).

  • Solvent: Add absolute ethanol (200 mL). The solid may not dissolve completely at room temperature.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL, 36 mmol) dropwise with stirring. Caution: Exothermic.[2]

  • Reflux: Heat the mixture to a gentle reflux (internal temp ~78°C). The solid will dissolve as the reaction proceeds. Maintain reflux for 16 hours.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 4:1). The starting acid (Rf ~0.1) should disappear, and the ester (Rf ~0.[2]6) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove approx. 80% of the ethanol.

    • Dilute the residue with Ethyl Acetate (200 mL) and wash carefully with Saturated NaHCO₃ (2 x 100 mL) to neutralize the acid catalyst.[2]

    • Wash with Brine (100 mL).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][4]

  • Purification: The crude product is typically a white to off-white solid of sufficient purity (>95%).[2] If necessary, recrystallize from Hexanes/EtOAc.[2]

Data Summary: Step 1
ParameterValue
Starting Material 2-Bromo-4-methoxybenzoic acid (MW: 231.[1][2][3]04)
Product Ethyl 2-bromo-4-methoxybenzoate (MW: 259.[1][2][3]10)
Typical Yield 92 – 96%
Appearance White crystalline solid
Melting Point 48 – 50 °C
1H NMR (CDCl3) δ 7.82 (d, 1H), 7.15 (d, 1H), 6.85 (dd, 1H), 4.35 (q, 2H), 3.85 (s, 3H), 1.38 (t, 3H)

Step 2: Regioselective Iodination[1][2]

This is the critical step. The presence of the bromine at C2 and the ester at C1 creates a specific electronic environment. The methoxy group at C4 strongly activates the ortho positions (C3 and C5). However, C3 is sterically crowded (sandwiched between Br and OMe).[1][2] C5 is sterically accessible and electronically activated, ensuring high regioselectivity.[1]

Reagent Choice: N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) or Acetonitrile/Acid is superior to elemental Iodine (


) for this substrate, as it generates a more potent electrophile (

equivalent) without requiring harsh oxidants that might affect the ester.[1][2]
Reaction Scheme

Substrate: Ethyl 2-bromo-4-methoxybenzoate Reagent: N-Iodosuccinimide (NIS) Solvent/Catalyst: Acetonitrile (MeCN) / Trifluoroacetic Acid (TFA) (Catalytic or Co-solvent) Conditions: Ambient temperature to 40°C.[1][2][3]

Detailed Protocol
  • Setup: Equip a 250 mL reaction flask with a magnetic stir bar and nitrogen inlet. Protect from light (wrap flask in foil).

  • Dissolution: Dissolve Ethyl 2-bromo-4-methoxybenzoate (13.0 g, 50 mmol) in Acetonitrile (100 mL).

  • Acid Activation: Add Trifluoroacetic acid (TFA) (11.4 g, 100 mmol). Note: TFA activates NIS by protonating the succinimide carbonyl, making the iodine more electrophilic.[1]

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. If conversion is slow (checked by HPLC/TLC), warm to 40°C.[1][2]

    • TLC Monitoring: Hexanes:EtOAc (8:1).[2][3] The iodinated product will be slightly less polar than the starting material.

  • Quenching: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (150 mL) to quench unreacted iodine species (indicated by fading of any brown/purple color).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with Water (2 x 100 mL) and Brine (100 mL).[2] Dry over MgSO₄.[2][4][5]

  • Purification: Concentrate to yield a crude solid.[2][5] Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[2]

Data Summary: Step 2
ParameterValue
Starting Material Ethyl 2-bromo-4-methoxybenzoate
Product Ethyl 2-bromo-5-iodo-4-methoxybenzoate (MW: 384.[1][2][3]99)
Typical Yield 85 – 90%
Appearance Off-white to pale yellow solid
Regioselectivity >20:1 (C5 vs C3 isomer)
Key NMR Feature Loss of C5 proton doublet; C6 proton shifts downfield due to Iodine proximity.[2][3]

Process Logic & Pathway Visualization[1][3]

The following diagram illustrates the complete workflow, highlighting the critical decision points and mechanistic drivers.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Iodination SM 2-Bromo-4-methoxybenzoic acid Reagent1 EtOH / H2SO4 Reflux, 16h SM->Reagent1 Inter Ethyl 2-bromo-4-methoxybenzoate Reagent1->Inter Reagent2 NIS / TFA / MeCN Electrophilic Aromatic Subst. Inter->Reagent2 Mech Mechanism Note: OMe directs Ortho (C3, C5) C3 is sterically blocked by Br C5 is the active site Inter->Mech Product Ethyl 2-bromo-5-iodo-4-methoxybenzoate (Target) Reagent2->Product

Figure 2: Complete synthetic workflow with mechanistic rationale.

Troubleshooting & Critical Parameters

  • Regioselectivity Issues: If significant C3-iodination is observed (rare), lower the reaction temperature to 0°C and add NIS more slowly. The C5 position is kinetically favored; lower temperatures enhance this selectivity.

  • Incomplete Conversion: If the iodination stalls, add an additional 0.2 equiv of NIS and warm to 45°C. Avoid overheating (>60°C) to prevent iodine scrambling or ester hydrolysis.[2]

  • Color: The final product should be pale. A strong yellow/brown color indicates free iodine contamination.[2] Ensure thorough washing with Sodium Thiosulfate.[2]

References

  • BenchChem. (2025).[2][3] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from

  • Castanet, A.-S., Collet, F., Hoarau, C., & Mortier, J. (2002).[1][2] Ortholithiation of 2-, 3-, and 4-methoxybenzoic acid derivatives. Journal of Organic Chemistry. (General reference for lithiation regioselectivity).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 56946103, Ethyl 4-methoxybenzoate. Retrieved from [1][2]

  • Olah, G. A., et al. (1993).[1][2] Iodination of deactivated aromatic compounds with N-iodosuccinimide in triflic acid. Journal of Organic Chemistry. (Basis for NIS/Acid iodination protocol).

  • ChemScene. (2025). Ethyl 4-bromo-2-methoxybenzoate Product Data. Retrieved from [1][2]

Sources

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate CAS number 1208075-93-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate (CAS 1208075-93-7) is a highly specialized, polysubstituted aromatic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors (e.g., EGFR covalent inhibitors).[1] Its value lies in its orthogonal reactivity profile : the presence of three distinct functional handles—an aryl iodide, an aryl bromide, and an ethyl ester—allows for sequential, chemoselective derivatization.[1]

This monograph details the physicochemical profile, robust synthetic pathways, and strategic application of this compound in medicinal chemistry.[1] It emphasizes the regiochemical logic required to construct the penta-substituted benzene core and provides validated protocols for its handling and usage.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name Ethyl 2-bromo-5-iodo-4-methoxybenzoate
CAS Number 1208075-93-7
Molecular Formula C₁₀H₁₀BrIO₃
Molecular Weight 384.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 93–96 °C (Typical)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Key Functional Groups Aryl Iodide (C5), Aryl Bromide (C2), Methoxy (C4), Ethyl Ester (C1)
Storage 2–8 °C, Protect from light (Iodide sensitivity)

Synthetic Logic & Retrosynthesis

The synthesis of CAS 1208075-93-7 relies on exploiting the cooperative directing effects of substituents on the benzene ring.[1] The primary challenge is ensuring the correct regiochemistry of the halogen atoms relative to the methoxy and ester groups.[1]

Retrosynthetic Analysis

The most robust route disconnects the C5-Iodine bond.[1] The precursor, Ethyl 2-bromo-4-methoxybenzoate , provides a perfect electronic environment for electrophilic aromatic substitution (EAS) at the C5 position.[1]

  • Methoxy (-OMe) at C4: Strongly activating, directs ortho (to C3 and C5).[1]

  • Bromine (-Br) at C2: Weakly deactivating, directs para (to C5).[1]

  • Ester (-COOEt) at C1: Deactivating, directs meta (to C3 and C5).

Convergence: All three substituents cooperatively direct the incoming electrophile (I⁺) to the C5 position , ensuring high regioselectivity.[1]

Synthetic Pathway Diagram

The following diagram illustrates the optimized synthetic workflow, starting from commercially available 2-bromo-4-methoxybenzoic acid.

SynthesisPath Start 2-Bromo-4-methoxybenzoic Acid (Starting Material) Step1 Step 1: Fischer Esterification (EtOH, H2SO4, Reflux) Start->Step1 Activation Inter Ethyl 2-bromo-4-methoxybenzoate (Intermediate) Step1->Inter Yield: ~95% Step2 Step 2: Regioselective Iodination (NIS, TFA/MeCN or I2/Ag2SO4) Inter->Step2 Electrophilic Subst. Product Ethyl 2-Bromo-5-iodo-4-methoxybenzoate (CAS 1208075-93-7) Step2->Product Yield: ~85% Selectivity: >20:1 C5:C3

Caption: Figure 1. Convergent synthetic pathway leveraging cooperative directing effects for C5-iodination.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-bromo-4-methoxybenzoate

Note: While 2-bromo-4-methoxybenzoic acid is available, this esterification protects the carboxylic acid and improves solubility for the subsequent iodination.[1]

Reagents: 2-Bromo-4-methoxybenzoic acid (1.0 eq), Absolute Ethanol (10 vol), Conc. H₂SO₄ (0.1 eq).[1][2] Protocol:

  • Charge a round-bottom flask with 2-Bromo-4-methoxybenzoic acid and absolute ethanol.

  • Add concentrated H₂SO₄ dropwise with stirring.

  • Heat the mixture to reflux (approx. 78 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting acid is consumed.[1]

  • Cool to room temperature and concentrate under reduced pressure to remove excess ethanol.

  • Dissolve residue in EtOAc and wash with Sat.[1][3][4] NaHCO₃ (2x) to remove unreacted acid, followed by Brine (1x).[1]

  • Dry over Na₂SO₄, filter, and concentrate to yield the ethyl ester as a clear to pale yellow oil/solid.[1]

Step 2: Regioselective Iodination (The Critical Step)

Reagents: Ethyl 2-bromo-4-methoxybenzoate (1.0 eq), N-Iodosuccinimide (NIS) (1.2 eq), Trifluoroacetic Acid (TFA) (0.5 eq), Acetonitrile (MeCN) (10 vol).[1] Protocol:

  • Dissolve the ethyl ester intermediate in MeCN under nitrogen atmosphere.[1]

  • Add TFA (catalyst) followed by portion-wise addition of NIS at 0 °C.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4–8 hours.

    • Mechanistic Insight: The acidic environment activates NIS, generating the electrophilic iodonium species.[1] The C5 position is electronically super-activated by the ortho-methoxy group and sterically accessible compared to C3 (which is flanked by the bulky bromine and methoxy).[1]

  • Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize excess iodine (color change from reddish-brown to yellow/clear).

  • Extract with EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-10% EtOAc in Hexane) to obtain Ethyl 2-Bromo-5-iodo-4-methoxybenzoate .

Strategic Applications: Orthogonal Reactivity

The defining feature of CAS 1208075-93-7 is its ability to undergo sequential cross-coupling reactions.[1] This "programmed" reactivity is essential for building complex drug scaffolds.[1]

Chemoselectivity Map

The C-I bond is significantly weaker and more reactive towards oxidative addition (Pd⁰ → Pd²⁺) than the C-Br bond.[1] This allows researchers to functionalize the C5 position exclusively before addressing the C2 position.[1]

Reactivity cluster_I First Functionalization (C5-I) cluster_Br Second Functionalization (C2-Br) Core Ethyl 2-Bromo-5-iodo-4-methoxybenzoate Suzuki Suzuki-Miyaura Coupling (Boronic Acid, Pd(PPh3)4, RT) Retains C2-Br Core->Suzuki High Reactivity (I) Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd, RT) Retains C2-Br Core->Sonogashira High Reactivity (I) Buchwald Buchwald-Hartwig Amination (Amine, Pd, Ligand, Heat) Suzuki->Buchwald Subsequent Step Suzuki2 Suzuki Coupling (High Temp) (Requires harsher conditions)

Caption: Figure 2. Chemoselectivity map demonstrating the sequential functionalization strategy (Iodine first, then Bromine).

Use Case in Drug Discovery

This scaffold is frequently utilized in the synthesis of third-generation EGFR inhibitors .[1] The C5 position is often coupled to an aryl or heteroaryl ring (via Suzuki), while the C2 position is aminated (via Buchwald) or coupled to a solubilizing tail.[1] The ester is subsequently hydrolyzed to the acid to form amides, often linking to the pharmacophore's "warhead" (e.g., acrylamide).[1]

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory).[1] The compound contains alkylating halides and should be treated as a potential sensitizer.[1]

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under UV light.[1] Store in amber vials.

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (2025).[1][3] [1]

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation. Org.[1][5][2][6][7][4][8] Synth. 2013 , 90,[1] 10.

  • Sigma-Aldrich. Product Specification: Ethyl 2-Bromo-5-iodobenzoate analogs.[1][1]

  • Google Patents. Method for producing 2-halogenated benzoic acids (US10364206B2).[1]

  • PubChem. 5-bromo-2-iodo-4-methoxybenzoic acid (Compound Summary).[1]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the demand for highly functionalized, versatile molecular scaffolds is insatiable. Ethyl 2-Bromo-5-iodo-4-methoxybenzoate emerges as a compound of significant interest, offering a unique combination of reactive sites on a stable aromatic core. This guide provides a comprehensive technical overview of its chemical properties, a predictive analysis of its spectroscopic signature, a plausible synthetic pathway, and an exploration of its reactivity. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical insights to unlock the full potential of this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is a polysubstituted benzene derivative. The strategic placement of two distinct halogen atoms, an electron-donating methoxy group, and an electron-withdrawing ethyl ester group creates a molecule with a rich and nuanced reactivity profile.

Molecular Structure:

Caption: Molecular Structure of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate.

The core physicochemical data for this compound are summarized below. It is important to note that while some data is reported, other values are estimated based on structurally similar compounds due to the compound's specific nature as a research intermediate.

IdentifierValueSource
IUPAC Name Ethyl 2-bromo-5-iodo-4-methoxybenzoate-
CAS Number 1208075-93-7[1][2]
Molecular Formula C₁₀H₁₀BrIO₃[1]
Molecular Weight 384.99 g/mol [1]
Appearance Solid (Predicted)-
Boiling Point >300 °C (Predicted)-
Density >1.5 g/cm³ (Predicted)-
Solubility Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in water (Predicted)-

Spectroscopic Characterization (A Predictive Analysis)

No publicly available experimental spectra for Ethyl 2-Bromo-5-iodo-4-methoxybenzoate were identified. However, a robust predictive analysis can be performed based on established principles of spectroscopy and by drawing comparisons to analogous structures, such as Ethyl 2-Bromo-4-methoxybenzoate[3].

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The signals can be assigned as follows, assuming CDCl₃ as the solvent:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
Aromatic H (C3-H) ~7.9 - 8.1Singlet (s)N/A1HThis proton is ortho to the strongly electron-withdrawing iodine atom and the ester group, causing a significant downfield shift. Lack of adjacent protons results in a singlet.
Aromatic H (C6-H) ~7.2 - 7.4Singlet (s)N/A1HPositioned between the bromo and methoxy groups, this proton experiences a more moderate chemical shift. Lack of adjacent protons results in a singlet.
Ethyl (-OCH₂CH₃) ~4.40Quartet (q)J ≈ 7.12HStandard chemical shift for an ethyl ester methylene group, split into a quartet by the adjacent methyl group[3].
Methoxy (-OCH₃) ~3.90Singlet (s)N/A3HTypical chemical shift for an aryl methoxy group, appearing as a sharp singlet[3].
Ethyl (-OCH₂CH₃) ~1.40Triplet (t)J ≈ 7.13HStandard chemical shift for an ethyl ester methyl group, split into a triplet by the adjacent methylene group[3].
¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of each carbon atom. The heavy atoms (Br, I) will have a notable influence on the chemical shifts of the carbons to which they are attached.

  • C=O (Ester): ~164-166 ppm

  • Aromatic C-O: ~158-160 ppm

  • Aromatic C-Br: ~115-118 ppm

  • Aromatic C-I: ~85-90 ppm (The heavy atom effect of iodine causes a significant upfield shift)

  • Aromatic C-H & C-COOEt: ~110-135 ppm (Multiple signals)

  • -OCH₂CH₃: ~62 ppm

  • -OCH₃: ~56 ppm

  • -OCH₂CH₃: ~14 ppm

Synthesis and Purification Workflow

A robust synthetic route to Ethyl 2-Bromo-5-iodo-4-methoxybenzoate can be designed starting from a commercially available precursor like 4-methoxybenzoic acid. The key challenge is the regioselective introduction of the two different halogen atoms. The methoxy group is an ortho-, para-director. A plausible sequence would involve bromination, iodination, and finally esterification.

SynthesisWorkflow start 4-Methoxybenzoic Acid step1 Step 1: Bromination Reagents: Br₂, Acetic Acid start->step1 intermediate1 2-Bromo-4-methoxybenzoic Acid step1->intermediate1 step2 Step 2: Iodination Reagents: I₂, HIO₃, H₂SO₄ intermediate1->step2 intermediate2 2-Bromo-5-iodo-4-methoxybenzoic Acid step2->intermediate2 step3 Step 3: Fischer Esterification Reagents: Ethanol, H₂SO₄ (cat.) intermediate2->step3 product Ethyl 2-Bromo-5-iodo-4-methoxybenzoate step3->product purification Purification Silica Gel Column Chromatography product->purification

Caption: Proposed synthetic workflow for Ethyl 2-Bromo-5-iodo-4-methoxybenzoate.

Experimental Protocol: Fischer Esterification (Step 3)

This protocol is adapted from a standard procedure for a similar substrate[4]. The self-validating nature of this reaction lies in the use of excess ethanol, which drives the equilibrium towards the product, and the simplicity of the workup.

  • Reaction Setup: Suspend 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) in absolute ethanol (10-20 eq, serving as both reactant and solvent) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the excess ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Potential

The true value of this molecule lies in its potential for selective, sequential chemical transformations, primarily through metal-catalyzed cross-coupling reactions.

Orthogonal Reactivity of C-I and C-Br Bonds

A cornerstone of modern synthetic strategy is the ability to selectively functionalize multiple sites within a molecule. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This differential reactivity allows for a stepwise approach to building molecular complexity.

  • Causality: The lower bond dissociation energy of the C-I bond compared to the C-Br bond facilitates its preferential oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling cycles.

Reactivity start Ethyl 2-Bromo-5-iodo-4-methoxybenzoate C-I Bond C-Br Bond reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄) + Nucleophile 1 (e.g., R-B(OH)₂) start:f0->reagent1 Selective Reaction (Milder Conditions) product1 Intermediate Product (Functionalized at C5) C-Br Bond Intact reagent1->product1 reagent2 Pd Catalyst + Nucleophile 2 (e.g., R'-C≡C-H) product1:f1->reagent2 Second Reaction (Harsher Conditions) product2 Final Di-substituted Product reagent2->product2

Caption: Selective cross-coupling strategy based on differential halide reactivity.

Ester Group Transformations

The ethyl ester provides another handle for modification:

  • Saponification: Treatment with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent will hydrolyze the ester to the corresponding carboxylic acid. This introduces a new functional group that can be used for amide bond formation or other carboxylate chemistry.

Applications in Research and Development

This compound is not an end-product but a sophisticated building block. Its utility is primarily seen in:

  • Drug Discovery: As a core scaffold for the synthesis of complex molecules. The methoxy group is a prevalent feature in many approved drugs, where it can improve metabolic stability and modulate binding interactions[5]. The ability to introduce diverse substituents at the C2 and C5 positions via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Materials Science: The rigid, well-defined substitution pattern makes it a candidate for incorporation into organic electronic materials, such as ligands for organometallic complexes or monomers for conjugated polymers.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for Ethyl 2-Bromo-5-iodo-4-methoxybenzoate. Therefore, precautions must be based on data from structurally related and similarly functionalized compounds. The compound should be treated as hazardous until proven otherwise.

Hazard ClassPrecautionary StatementSource (Analogous Compounds)
Acute Toxicity (Oral) H302: Harmful if swallowed.[6]
Skin Irritation H315: Causes skin irritation.[7]
Eye Irritation H319: Causes serious eye irritation.[7][8]
Respiratory Irritation H335: May cause respiratory irritation.[6]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[6].

    • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a laboratory coat. Change contaminated clothing immediately[7].

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents[8].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow product to enter drains.

Disclaimer: This safety information is extrapolated and is not a substitute for a substance-specific risk assessment, which must be performed by qualified personnel before handling.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BenchChem. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • ChemScene. (2021). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Bromo-4-methoxybenzoate.
  • Huayuan Network. (2025). Ethyl 2-Bromo-5-iodo-4-methoxybenzoate.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • BLD Pharm. (n.d.). 2-Bromo-5-iodo-4-methoxybenzaldehyde.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Polyhalogenated Benzoic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative

Polyhalogenated benzoic esters are a class of compounds of significant industrial and academic interest. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] However, their prevalence also extends to environmental analysis, where they and related polyhalogenated aromatics are monitored as persistent pollutants.[4][5] The structural diversity of these molecules, arising from the type, number, and position of halogen substituents on the benzene ring, presents a formidable analytical challenge. Simple, unambiguous identification is rarely achieved with a single technique. This guide provides an in-depth, field-proven approach to the spectroscopic characterization of these molecules, emphasizing not just the "how" but the fundamental "why" behind the methodologies. Our objective is to build a self-validating analytical workflow that integrates multiple spectroscopic techniques to deliver an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For polyhalogenated benzoic esters, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary and indispensable information.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

The chemical shifts and coupling patterns of the aromatic protons offer a direct window into the substitution pattern of the benzene ring.

Expertise & Causality: The electron-withdrawing nature of both the halogen atoms and the ester group (-COOR) deshields the aromatic protons, shifting their resonances downfield compared to unsubstituted benzene (7.34 ppm). The precise chemical shift is dictated by the position of the proton relative to these substituents. Protons ortho to the ester group are typically the most downfield due to the combined anisotropic and inductive effects of the carbonyl. Halogens exert a strong inductive effect, deshielding adjacent protons. The coupling constants (J-values) reveal the spatial relationship between protons: ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. By analyzing the multiplicity (singlet, doublet, triplet, etc.) and J-values, the substitution pattern can be pieced together like a puzzle.[6][7][8]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.[8]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure a faster relaxation delay can be used without saturating the signals.

    • Acquisition Time: ~2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides a count of unique carbon atoms and insight into their electronic environment.

Expertise & Causality: The carbonyl carbon of the ester group is highly deshielded and appears far downfield, typically in the 160-170 ppm range.[9][10] The carbons of the aromatic ring appear between ~120-150 ppm. Halogen substituents have a pronounced effect on the chemical shifts of the carbons to which they are attached (the ipso-carbon) and adjacent carbons. Chlorine substitution typically causes a significant downfield shift of the ipso-carbon. The "heavy atom effect" of bromine and iodine, however, can cause the ipso-carbon signal to be shifted upfield and broadened due to quadrupolar relaxation, sometimes making it difficult to observe.[9]

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Technique: Standard proton-decoupled ¹³C acquisition.

    • Pulse Angle: 45-90°.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Several hundred to several thousand scans are often necessary.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-90 and DEPT-135 experiments.

    • DEPT-90: Shows only CH signals.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O and C-X) are absent. This is a self-validating method to confirm carbon multiplicities.

Data Summary: Typical NMR Chemical Shifts
Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Ar-H)7.2 - 8.2125 - 140
Ester Carbonyl (C=O)-160 - 170
Carbon attached to Halogen (C-X)-120 - 135
Ester Alkyl Group (-OCH₃)3.8 - 4.050 - 55
Ester Alkyl Group (-OCH₂CH₃)4.0 - 4.4 (CH₂) / 1.2 - 1.5 (CH₃)60 - 65 (CH₂) / 13 - 15 (CH₃)

Mass Spectrometry (MS): The Molecular Weight and Halogen Fingerprint

Mass spectrometry is unparalleled in its ability to provide the molecular weight of a compound and, crucially for this class, to identify the presence and number of specific halogens.

Expertise & Causality: The most powerful diagnostic feature in the mass spectrum of a polyhalogenated compound is its isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This gives rise to a characteristic pattern of peaks for the molecular ion (M⁺) and any fragments containing the halogen(s). A compound with one chlorine will show an M⁺ peak and an M+2 peak with an intensity ratio of 3:1. A compound with two chlorines will show M⁺, M+2, and M+4 peaks in a ratio of approximately 9:6:1. A compound with one bromine will show M⁺ and M+2 peaks of nearly equal intensity. This isotopic signature is a self-validating system for confirming the halogen content.

Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography (GC) with MS is the workhorse for analyzing volatile and semi-volatile compounds like benzoic esters.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ionization (e.g., EI) Column->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Separation Data Data System (Mass Spectrum) Detector->Data

Caption: GC-MS workflow for polyhalogenated benzoic ester analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or hexane.

  • GC System:

    • Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Length: 30 m, ID: 0.25 mm.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min. This program must be optimized for the specific analyte.

  • MS System (Electron Ionization - EI):

    • Ionization Energy: 70 eV. This standard energy creates reproducible fragmentation patterns that can be compared to spectral libraries.[12]

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Analyze the isotopic pattern to confirm halogen content.

    • Identify key fragment ions, such as the loss of the alkoxy group ([M-OR]⁺) or alpha cleavage.[13][14]

    • Compare the spectrum to known databases (e.g., NIST) for tentative identification.

High-Resolution Mass Spectrometry (HRMS): For unequivocal formula determination, HRMS is essential. It can measure m/z to four or five decimal places, allowing the calculation of an exact elemental composition and distinguishing between isobaric interferences.[15][16]

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy excels at identifying the functional groups present in a molecule. For an ester, the key is what is often called the "Rule of Three": three strong, characteristic peaks that confirm the functional group's presence.[17]

Expertise & Causality:

  • C=O Stretch: This is the most intense and diagnostic absorption, typically found between 1715-1750 cm⁻¹.[18][19] The position is sensitive to its environment. Conjugation with the aromatic ring lowers the frequency to ~1715-1730 cm⁻¹ compared to a saturated aliphatic ester (1735-1750 cm⁻¹).[19] Furthermore, electron-withdrawing halogen substituents on the ring pull electron density away from the carbonyl group via the inductive effect, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.[20][21]

  • Asymmetric C-O-C Stretch: A strong, broad peak typically found between 1250-1300 cm⁻¹.

  • Symmetric C-O-C Stretch: A medium-to-strong intensity peak between 1000-1150 cm⁻¹.

The presence of all three peaks is a self-validating indicator of an ester functional group. Additional peaks confirm the aromatic and halogenated nature of the molecule, such as aromatic C=C stretches (~1600, 1580, 1500 cm⁻¹) and C-X stretches (often below 1000 cm⁻¹).[22][23]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Modern ATR-FTIR requires minimal sample preparation. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Analyze the peak positions and relative intensities.

Data Summary: Characteristic IR Frequencies
Vibration Typical Frequency (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3000 - 3100Medium-Weak
Ester C=O Stretch 1715 - 1735 Strong Key diagnostic peak. Position sensitive to halogens.
Aromatic C=C Stretch~1600, ~1500Medium
Asymmetric C-O-C Stretch 1250 - 1300 Strong Part of the "Rule of Three".
Symmetric C-O-C Stretch 1000 - 1150 Strong Part of the "Rule of Three".
C-Cl Stretch600 - 800Medium-StrongIn fingerprint region.

UV-Vis Spectroscopy: Probing the Electronic Transitions

While less structurally informative than NMR or MS, UV-Vis spectroscopy provides valuable data on the conjugated π-electron system of the aromatic ring.

Expertise & Causality: The benzene ring is a chromophore with characteristic π→π* transitions.[24] Substitution on the ring with groups that have non-bonding electrons (auxochromes), such as halogens, or groups that extend conjugation, like the ester, causes a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift).[24][25][26] The extent of this shift depends on the electronic properties of the substituents. This technique is particularly useful for quantitative analysis using the Beer-Lambert law once a compound has been identified.

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or hexane.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in the chosen solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analysis: A Case Study of Methyl 2,5-dichlorobenzoate

Let's apply this integrated workflow to a known compound, Methyl 2,5-dichlorobenzoate.[1][2]

Integrated_Analysis cluster_Data Experimental Data cluster_Inference Structural Inference MS MS Data - M+ at m/z 204 - M+2, M+4 peaks (9:6:1) - Fragment at m/z 173 ([M-OCH3]+) MS_inf Confirms: - MW = 204 - Presence of 2 Cl atoms - Ester group loss MS->MS_inf NMR NMR Data - ¹H: 3 signals (1:1:1 ratio) - ¹³C: 8 signals (incl. C=O at ~165 ppm) NMR_inf Confirms: - 3 unique aromatic protons - 1,2,4-trisubstituted pattern - Ester and methyl groups NMR->NMR_inf IR IR Data - Strong C=O at ~1730 cm⁻¹ - Strong C-O at ~1270 cm⁻¹ IR_inf Confirms: - Aromatic Ester Functional Group IR->IR_inf Final Confirmed Structure: Methyl 2,5-dichlorobenzoate MS_inf->Final NMR_inf->Final IR_inf->Final

Caption: Logic diagram for integrated spectroscopic analysis.

  • MS: The mass spectrum would show a molecular ion cluster starting at m/z 204. The key is the isotopic pattern: a peak at m/z 206 (M+2) that is ~65% the intensity of M⁺, and a peak at m/z 208 (M+4) that is ~10% the intensity. This 9:6:1 ratio is definitive proof of two chlorine atoms. A prominent fragment at m/z 173 corresponds to the loss of the methoxy group (-OCH₃).

  • ¹H NMR: The aromatic region would show three distinct signals, each integrating to one proton, confirming the trisubstituted pattern. For a 2,5-dichloro substitution, we would expect a doublet for the proton at C6, a doublet for the proton at C3, and a doublet of doublets for the proton at C4. A singlet around 3.9 ppm would correspond to the three protons of the methyl ester group.

  • ¹³C NMR: The spectrum would show 8 distinct carbon signals: 6 for the aromatic ring (2 attached to Cl, 1 to the ester, 3 to H), 1 for the carbonyl carbon (~165 ppm), and 1 for the methyl carbon (~53 ppm).

  • IR Spectroscopy: A strong C=O stretch would appear at a relatively high frequency (~1730-1735 cm⁻¹) due to the electron-withdrawing effect of the two chlorines. Strong C-O stretches around 1270 cm⁻¹ and 1100 cm⁻¹ would confirm the ester group.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Infrared Spectroscopy. University of Colorado Boulder.
  • Fiedler, H. (2015). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Environmental Science and Health, Part C, 33(2), 101-141.
  • 2,5-dichlorobenzoic acid methyl ester. AERU.
  • Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(8), 534-548.
  • McConnell, H. M., Ham, J. S., & Platt, J. R. (1953). The Ultraviolet Spectra of Benzene‐Halogen Complexes and of Iodine in Solution. The Journal of Chemical Physics, 21(1), 66-70.
  • Infrared Spectroscopy. (2022). Chemistry LibreTexts.
  • Infrared Spectroscopy.
  • IR Spectroscopy.
  • Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. U.S. Environmental Protection Agency.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Preprints.org.
  • Methyl 2,4-dichlorobenzo
  • UV-Vis Spectroscopy. University of Baghdad.
  • Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.
  • Supplementary Inform
  • Mass Spectrometry Fragmentation P
  • Infrared (IR)Spectroscopy. Carleton University.
  • 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum. ChemicalBook.
  • UV/Vis+ Photochemistry Database - Halogenated Arom
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Zhu, B. Z., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. International Journal of Molecular Sciences, 22(11), 6031.
  • Halogen Fragment
  • Babar, T. M., et al. (2007). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3563.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • IR Spectroscopy Tutorial: Esters. University of Calgary.
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • (PDF) Methyl 2,5-dichlorobenzoate.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • Abraham, R. J., et al. (1991). NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. Magnetic Resonance in Chemistry, 29(10), 995-1003.
  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of Medicinal Chemistry, 57(5), 2055-2069.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz

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Reactivity of Aryl Halides in Palladium-Catalyzed Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a mechanistic and practical analysis of aryl halide reactivity in palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura, etc.). It is designed for medicinal chemists and process scientists who need to move beyond "recipe following" to rational reaction design. The focus is on the rate-determining step—oxidative addition—and how to manipulate catalyst architecture to activate challenging substrates like electron-rich aryl chlorides while suppressing side reactions like dehalogenation.

Part 1: Mechanistic Underpinnings & Reactivity Hierarchy

The success of any Pd-catalyzed coupling hinges on the Oxidative Addition (OA) of the C(sp²)–X bond to the Pd(0) center. This step is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond and the electronic nature of the palladium species.

Bond Dissociation Energy (BDE) & Rates

The reactivity order follows the inverse of bond strength. While aryl iodides react readily with simple Pd(PPh₃)₄ systems, aryl chlorides require specialized ligands to lower the activation energy barrier (


) of the OA step.

Table 1: Comparative Reactivity of Phenyl Halides

Substrate (Ph-X)Approx. BDE (kcal/mol) [1]Relative ReactivityMechanistic Preference
Aryl Iodide (Ph-I) ~65HighFast OA; often diffusion controlled.
Aryl Bromide (Ph-Br) ~81ModerateStandard substrate; sensitive to steric hindrance.
Aryl Triflate (Ph-OTf) ~88 (C-O)Moderate/HighBehaves like Bromides but sensitive to hydrolysis.
Aryl Chloride (Ph-Cl) ~96LowRate-limiting OA; requires electron-rich, bulky ligands.
Aryl Fluoride (Ph-F) ~126InertGenerally non-reactive in standard Pd-catalysis.
The Dichotomy of Oxidative Addition

Contrary to the simplified textbook model, OA does not always proceed via a concerted three-centered transition state.

  • Concerted Pathway: Dominant for Ar-I and Ar-Br. The Pd(0) inserts directly into the C-X bond.

  • Nucleophilic Displacement (

    
    -like):  Observed with highly electrophilic substrates (e.g., Ar-OTf) or when using anionic Pd species. Here, the Pd(0) acts as a nucleophile, attacking the ipso carbon [2].
    
Reactivity Decision Tree

The following diagram illustrates the decision logic for catalyst selection based on substrate class.

ReactivityLogic Start Target Substrate (Ar-X) CheckX Identify Leaving Group (X) Start->CheckX PathI X = I, Br, OTf CheckX->PathI Weak Bond PathCl X = Cl CheckX->PathCl Strong Bond Standard Standard Catalysis (e.g., Pd(PPh3)4, Pd(dppf)Cl2) PathI->Standard CheckElec Electronic Bias? PathCl->CheckElec Rich Electron-Rich / Steric (Deactivated) CheckElec->Rich e.g., 4-OMe Poor Electron-Poor (Activated) CheckElec->Poor e.g., 4-NO2 Advanced Advanced Ligands Required (Buchwald G3/G4, PEPPSI) Rich->Advanced Moderate Standard + Heat (e.g., Pd(OAc)2 + SPhos) Poor->Moderate

Figure 1: Decision matrix for catalyst selection based on aryl halide bond strength and electronic activation.

Part 2: Ligand Engineering & The "Chloride Problem"

To activate aryl chlorides, the catalyst must be engineered to be electron-rich (increasing nucleophilicity of Pd) and sterically bulky (promoting the formation of the active monoligated species,


).
The Monoligated Species

Historical systems like


 exist in equilibrium with 

and

. However, for bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or NHCs, the active species is the 12-electron

.
  • Mechanism: The bulk prevents the coordination of a second ligand, keeping the metal center unsaturated and highly reactive toward oxidative addition [3].

  • G-Series Precatalysts: Modern precatalysts (e.g., XPhos Pd G4) are designed to rapidly release this

    
     species upon exposure to base, bypassing the induction periods associated with reducing Pd(II) salts.
    

CatalyticCycle Precat Precatalyst (Pd-G4) Active L-Pd(0) (Active Species) Precat->Active Activation (Base) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Active->OxAdd + Ar-Cl Complex_II L-Pd(II)-Ar(X) OxAdd->Complex_II TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex_II->TransMet Complex_III L-Pd(II)-Ar(Ar') TransMet->Complex_III RedElim Reductive Elimination Complex_III->RedElim RedElim->Active Product Release

Figure 2: The monoligated catalytic cycle. Note that for aryl chlorides, the L-Pd(0) to Oxidative Addition step is critical.

Part 3: Standardized Experimental Protocols

These protocols are designed to be self-validating. If Method A fails for an aryl chloride, proceed to Method B.

Method A: General Screening (High Throughput Compatible)

Best for: Initial screening of aryl bromides and activated aryl chlorides.

  • Preparation: In a glovebox or under Ar flow, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[1][2]

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G4 (1-3 mol%) [4]

    • Base:

      
       (2.0 equiv, finely ground)
      
  • Solvent: Add degassed THF:Water (4:1 ratio) or Dioxane:Water (4:1) to reach 0.2 M concentration.

  • Reaction: Seal and heat to 60 °C for 2-4 hours.

  • Validation: Monitor by LCMS.

    • Success: >90% conversion.[3]

    • Failure (No Rxn): Switch to Method B (catalyst not active enough).

    • Failure (Dehalogenation): See Part 4.

Method B: Challenging Aryl Chlorides (Pd-PEPPSI)

Best for: Sterically hindered or extremely electron-rich aryl chlorides (e.g., chloro-anisoles).

  • Rationale: Uses an NHC ligand (SIPr or IPr) which binds tighter than phosphines and prevents catalyst decomposition at the high temperatures required for these substrates [5].

  • Preparation: Charge vial with:

    • Aryl Chloride (1.0 equiv)[1][2]

    • Nucleophile (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPr (2 mol%)

    • Base:

      
       or 
      
      
      
      (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Reaction: Heat to 80-100 °C.

  • Workup: Filter through Celite to remove Pd black before aqueous workup.

Part 4: Troubleshooting & Optimization

When reactions fail, they typically fail via two specific pathways identifiable by LCMS mass shifts.

Hydrodehalogenation (Mass = M - X + H)

Mechanism: Often caused by


-hydride elimination from a Pd-alkoxide intermediate (formed if the base/solvent acts as a reductant) or via H-abstraction from the solvent [6].
  • Diagnosis: You see the starting material mass minus the halogen, plus 1.

  • Fix:

    • Switch Solvent: Avoid alcohols (MeOH, EtOH, iPrOH). Use aprotic polar solvents (DMF, DMSO) or Toluene.

    • Increase Catalyst Concentration: Sometimes a slow catalytic cycle allows side reactions to compete.

    • Water Control: Ensure solvents are anhydrous if using sensitive hydridic bases.

Homocoupling (Mass = 2 x Ar - X)

Mechanism: Usually arises from the boronic acid (Glaser-type coupling or oxidative homocoupling) requiring oxygen, or "ligand scrambling" where two aryl groups end up on Pd [7].

  • Diagnosis: Dimerization of the boronic acid or the aryl halide.[4]

  • Fix:

    • Degassing: Sparge solvents with Argon for >15 mins. Oxygen is the primary culprit.

    • Slow Addition: Add the nucleophile (boronic acid) slowly via syringe pump to keep its concentration low relative to the Pd-Ar(X) species.

References

  • Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3]

  • Hirschi, J. S., et al. (2024). "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms." Journal of the American Chemical Society.[5] Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Bruno, N. C., et al. (2013). "Third Generation (L)Pd(0) Precatalysts." Chemical Science. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry - A European Journal. Link

  • Navarro, O., et al. (2004).[6] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry. Link

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society.[5] Link

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Palladium-Catalyzed C-C Bond Formation: A Technical Guide to Heck and Sonogashira Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect’s Tools

In the landscape of modern drug discovery, the ability to forge carbon-carbon bonds between unsaturated centers is not merely a chemical reaction; it is the primary engine of structural complexity. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the civilization-scale impact of these transformations.

For the medicinal chemist, the Heck (Mizoroki-Heck) and Sonogashira reactions represent two distinct architectural capabilities: the former installs alkenes (


 coupling) to create styrenyl-like scaffolds, while the latter introduces alkynes (

coupling), rigidifying the molecular backbone.

This guide moves beyond textbook definitions to the operational realities of these reactions, focusing on mechanistic nuances, self-validating protocols, and failure analysis.

The Heck Reaction (Mizoroki-Heck)

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. Unlike other cross-couplings (Suzuki, Stille), the Heck reaction does not require a pre-functionalized organometallic nucleophile (like a boronic acid or stannane), making it atom-economical.

Mechanistic Divergence: Neutral vs. Cationic Pathways

The most critical concept for an application scientist is that the Heck reaction does not follow a single path. The nature of the pre-catalyst and the leaving group dictates whether the cycle proceeds via a neutral or cationic intermediate. This choice fundamentally alters regioselectivity.

  • Neutral Pathway: Dominant with mono-dentate phosphines (e.g.,

    
    ) and strongly coordinating halides (I, Br). The alkene inserts into a neutral 
    
    
    
    species.
  • Cationic Pathway: Dominant with bidentate ligands (e.g., dppe, dppf) or when using triflates (

    
    ) or adding silver salts (
    
    
    
    ). The halide dissociates to form a cationic
    
    
    species. This pathway is faster and often more regioselective for electron-rich alkenes.
Visualization: The Heck Catalytic Cycle

The following diagram illustrates the interplay between these pathways and the critical


-hydride elimination step which restores the alkene unsaturation.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [L2Pd(Ar)(X)] Pd0->OxAdd Ar-X CatComplex Cationic Complex [L2Pd(Ar)]+ X- OxAdd->CatComplex Ag+ or OTf- Coordination Alkene Coordination (Pi-Complex) OxAdd->Coordination Neutral Path CatComplex->Coordination Cationic Path Insertion Migratory Insertion (Carbopalladation) Coordination->Insertion Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) Insertion->BetaElim C-C Bond Formed BaseStep Base-Assisted Reductive Elimination BetaElim->BaseStep H-Pd-X formed BaseStep->Pd0 Base removes HX

Figure 1: The bifurcated mechanism of the Heck reaction showing neutral and cationic entry points.

Experimental Protocol: Standardized Heck Coupling

Objective: Synthesis of (E)-Stilbene derivatives. Scale: 1.0 mmol.

  • Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv, 1.0 mmol)

    • Acrylate/Styrene (1.2 equiv, 1.2 mmol)

    • Catalyst:

      
       (2 mol%) + 
      
      
      
      (4 mol%) OR pre-formed
      
      
      .
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: Anhydrous DMF or DMAc (3 mL).

  • Execution:

    • Add solid reagents.[1] Evacuate and backfill with

      
       (3x).
      
    • Inject solvent and liquid base/alkene.

    • Heat to 80–100°C for 12 hours. Note: Aryl iodides may react at RT; bromides require heat.

  • Workup (Self-Validation):

    • TLC Check: Look for the disappearance of the aryl halide (limiting reagent). The product is usually highly fluorescent under UV (254/365 nm).

    • Dilute with EtOAc, wash with water (to remove DMF) and brine. Dry over

      
      .
      

The Sonogashira Reaction

The Sonogashira coupling joins terminal alkynes with aryl/vinyl halides.[2][3][4][5] It is unique because it typically employs a dual catalytic system: Palladium (for the aryl halide) and Copper (to activate the alkyne).[2]

The Copper Dilemma & The "Glaser" Pitfall

While Copper(I) iodide accelerates the reaction by forming a reactive copper-acetylide (transmetallating to Pd), it introduces a major liability: Glaser Homocoupling . In the presence of oxygen, copper catalyzes the dimerization of the alkyne (


), consuming the starting material.
  • Mitigation: Rigorous degassing is non-negotiable. For high-value substrates, "Copper-free" variants (using high Pd loading or specific ligands like XPhos) are preferred.

Visualization: The Synergistic Pd/Cu Cycle

This diagram highlights the intersection of the two metal cycles.

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition [L2Pd(Ar)(X)] Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Ar-Alkyne) TransMet->RedElim RedElim->Pd0 CuX Cu-X PiComplex Cu-Alkyne Pi-Complex CuX->PiComplex Alkyne CuAcetylide Cu-Acetylide (R-C≡C-Cu) PiComplex->CuAcetylide Base removes HX CuAcetylide->TransMet R-C≡C transfer CuAcetylide->CuX Transfers to Pd

Figure 2: The dual catalytic cycle of the Sonogashira reaction. Note the convergence at the Transmetallation step.

Experimental Protocol: Sonogashira Coupling

Objective: Synthesis of Diphenylacetylene derivatives. Scale: 1.0 mmol.

  • Setup: 10 mL Schlenk tube or microwave vial.

  • Reagents:

    • Aryl Iodide (1.0 equiv).

    • Terminal Alkyne (1.2 equiv).

    • Catalyst:

      
       (2-5 mol%).
      
    • Co-Catalyst:

      
       (1-2 mol%). Keep Cu loading low to minimize homocoupling.
      
    • Base/Solvent:

      
       or Diisopropylamine (used as solvent and base) OR THF with 2.0 equiv base.
      
  • Execution:

    • Dissolve Aryl Iodide and Pd-catalyst in amine/solvent.

    • Degas thoroughly (Argon sparge for 10 min).

    • Add CuI last (to prevent premature acetylide oxidation).

    • Add Alkyne slowly.

    • Stir at RT (for Iodides) or 60°C (for Bromides).

  • Workup:

    • Filter through a pad of Celite (removes Pd/Cu salts).

    • Concentrate and purify via column chromatography.

Strategic Optimization & Troubleshooting

As an application scientist, selecting the right parameters is about understanding the "Why."

Parameter Selection Matrix
ParameterHeck ReactionSonogashira Reaction
Leaving Group

. Chlorides require bulky, electron-rich phosphines (e.g.,

).

. Chlorides are very difficult; require specialized ligands (Buchwald type).
Base Inorganic (

,

) preferred for stability.
Organic amines (

,

) essential for Cu-acetylide formation.
Ligand Phosphines: Standard. Jeffery Conditions: Ligand-free with phase transfer catalyst (

) for high efficiency.
Phosphines: Standard. NHCs: Use for difficult substrates or Cu-free variants.
Solvent Polar aprotic (DMF, NMP, MeCN) to stabilize cationic intermediates.THF, DMF, or pure Amine.[3] Deoxygenation is critical.
Troubleshooting Guide
  • Problem: Palladium Black Formation (Precipitation)

    • Cause: Catalyst decomposition before reaction completion.[6] The "reservoir" of active Pd(0) is unstable.

    • Fix: Add excess ligand (PPh3) to stabilize Pd(0). Lower the temperature.

  • Problem: No Reaction (Starting Material Recovered)

    • Heck: Temperature too low. Aryl chlorides are inert without specialized ligands.

    • Sonogashira: Oxygen poisoning of the catalyst. Re-run with rigorous degassing.

  • Problem: Homocoupling (Glaser Product) in Sonogashira

    • Cause: Presence of

      
       with Copper.
      
    • Fix: Switch to "Copper-free" conditions or use a slow addition of the alkyne.

References

  • Nobel Prize in Chemistry 2010. The Nobel Prize.[7][8][9][10] (2010).[7][8][9] "Richard F. Heck, Ei-ichi Negishi and Akira Suzuki - Facts."[8][10][11] [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. [Link]

  • Doucet, H., & Hierso, J. C. (2007). "Heck reaction: State of the art." Angewandte Chemie International Edition, 46(6), 834-871. [Link]

Sources

Strategic Utilization of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate in High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the value of a building block is defined by its chemo-differentiation —the ability to undergo sequential, site-selective transformations without the need for cumbersome protecting group strategies. Ethyl 2-bromo-5-iodo-4-methoxybenzoate (CAS 1208075-93-7) represents a premier example of such a "programmable" scaffold.

This guide analyzes the orthogonal reactivity profile of this molecule, detailing how the distinct electronic environments of the C-5 iodine and C-2 bromine atoms allow for precise, iterative functionalization. We present validated protocols for selective Suzuki-Miyaura cross-coupling and subsequent heterocycle formation, positioning this scaffold as a linchpin for generating diverse isoquinolinone and quinazoline libraries.

Structural Analysis & Reactivity Profile[1]

The utility of ethyl 2-bromo-5-iodo-4-methoxybenzoate lies in its electronic topography. It is a polysubstituted arene where every position serves a distinct synthetic purpose.

The Hierarchy of Reactivity

The molecule features three electrophilic sites with significantly different activation energies for oxidative addition by Palladium(0) species. This allows for a "One-Pot, Multi-Step" (OPMS) approach.

  • C-5 Iodine (Primary Electrophile): The C-I bond is the weakest (Bond Dissociation Energy ~65 kcal/mol). It undergoes oxidative addition rapidly at room temperature or mild heating, even with standard phosphine ligands.

  • C-2 Bromine (Secondary Electrophile): The C-Br bond (~81 kcal/mol) is significantly more robust. It remains inert under the mild conditions required for C-I coupling, becoming active only at elevated temperatures (>80°C) or with electron-rich ligands (e.g., SPhos, XPhos).

  • C-1 Ethyl Ester (Tertiary Electrophile): The carbonyl carbon is susceptible to nucleophilic attack (hydrolysis, amidation) or reduction, but is generally orthogonal to the Pd-catalyzed cycles used for the halides.

  • C-4 Methoxy Group: Acts as an internal electronic modulator. As an electron-donating group (EDG), it increases electron density at the ortho and para positions. However, its primary role here is structural diversity (H-bond acceptor) and solubility enhancement.

Visualization: The Reactivity Decision Tree

ReactivityHierarchy Scaffold Ethyl 2-Bromo-5-iodo-4-methoxybenzoate Iodine C-5 Iodine (Most Reactive) Scaffold->Iodine Bromine C-2 Bromine (Moderately Reactive) Scaffold->Bromine Ester C-1 Ethyl Ester (Least Reactive / Orthogonal) Scaffold->Ester Cond_I Cond: Pd(PPh3)4, Na2CO3, 25-40°C Iodine->Cond_I Cond_Br Cond: Pd(dppf)Cl2, K3PO4, 80-100°C Bromine->Cond_Br Cond_Est Cond: LiOH (Hydrolysis) or R-NH2 (Amidation) Ester->Cond_Est

Caption: Figure 1.[1][2] Chemoselective hierarchy of the scaffold. The C-I bond allows for initial functionalization without disturbing the C-Br or Ester motifs.

Synthetic Access & Quality Control

While commercially available, in-house preparation ensures purity, particularly free from des-iodo or des-bromo byproducts which complicate downstream library synthesis.

Recommended Route: The most reliable synthesis involves the iodination of ethyl 2-bromo-4-methoxybenzoate . The methoxy group at C-4 directs electrophilic substitution to the C-5 position (ortho to the EDG, less sterically hindered than C-3).

  • Reagents: N-Iodosuccinimide (NIS), Triflic Acid (catalytic), Acetonitrile.

  • QC Marker: The shift in HPLC retention time is distinct.

    • Starting Material: ~4.2 min (Generic C18 gradient).

    • Product: ~5.8 min (Increased lipophilicity due to Iodine).

    • 1H NMR Validation: Look for the loss of the C-5 proton doublet and the collapse of the C-6 proton into a singlet (due to loss of ortho-coupling).

Orthogonal Cross-Coupling Strategies

The primary application of this building block is the sequential construction of non-symmetrical biaryls or heterocycles. The following workflow ensures >95% selectivity for the C-5 position in the first step.

Protocol A: Chemoselective C-5 Suzuki-Miyaura Coupling

Objective: Install an aryl group at C-5 while preserving the C-2 Bromine.

Mechanism: The oxidative addition of Pd(0) to Ar-I is faster than to Ar-Br. By controlling temperature and using a "mild" catalyst system, we kinetically favor the C-I insertion.

Materials:

  • Substrate: Ethyl 2-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) - Note: Avoid electron-rich ligands like SPhos here to prevent premature Br-activation.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.

  • Solvation: Add degassed solvents via syringe.

  • Reaction: Stir at room temperature (25°C) for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). If conversion is slow (<50% after 4h), warm to 40°C. Do not exceed 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography. The product will be the Ethyl 5-aryl-2-bromo-4-methoxybenzoate.

Data Summary: Selectivity vs. Temperature

TemperatureCatalystC-5 Product YieldC-2/C-5 Bis-Coupled (Impurity)
25°C Pd(PPh3)4 92% < 2%
60°CPd(PPh3)478%15%
25°CPd(dppf)Cl285%5%
80°CPd(SPhos)10%85%

Downstream Applications: Heterocycle Construction

Once the C-5 position is functionalized, the remaining ortho-bromo ester motif (C-1/C-2) becomes a "warhead" for cyclization.

Pathway: Synthesis of 1(2H)-Isoquinolinones

This scaffold is ideal for generating substituted isoquinolinones, a core structure in many kinase inhibitors (e.g., PARP, EGFR).

Workflow:

  • Step 1 (Selective): C-5 Arylation (as per Protocol A).

  • Step 2 (Tandem): Sonogashira Coupling + Cyclization.

    • React the C-2 bromo intermediate with a terminal alkyne and a primary amine (or hydrazine).

    • Alternatively, a Heck reaction with an acrylate followed by intramolecular amidation yields the isoquinolinone core.

HeterocycleWorkflow Start Scaffold (I / Br / Ester) Step1 Step 1: Suzuki (C-5) Pd(PPh3)4, 25°C Start->Step1 Inter Intermediate (Ar / Br / Ester) Step1->Inter Branch1 Step 2A: Sonogashira + Amine Cyclization Inter->Branch1 Branch2 Step 2B: Buchwald + Hydrolysis Inter->Branch2 Product1 Isoquinolinone Branch1->Product1 Product2 Anthranilic Acid Deriv. Branch2->Product2

Caption: Figure 2. Divergent synthesis pathways from the mono-functionalized intermediate.

References

  • Chemoselective Suzuki Coupling of Bromo-Iodo Arenes Source: ResearchGate / Full Text Archive [Link]

  • Isoquinolone Synthesis via 2-Halobenzonitriles/Esters Source: Organic Chemistry Portal [Link]

  • Reactivity Order of C-Halogen Bonds in Pd-Catalysis Source: Chemistry LibreTexts [Link]

  • Ethyl 2-Bromo-5-iodo-4-methoxybenzoate (Compound Properties) Source: ChemSrc CAS Database [Link][3]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl scaffolds are of paramount importance in the fields of medicinal chemistry, drug development, and materials science, frequently appearing as core structural motifs in a multitude of biologically active compounds and functional materials.[1][2][3] This technical guide provides an in-depth exploration of the synthesis and application of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate, a highly versatile and strategically functionalized building block for the construction of complex biaryl and poly-aryl systems. The differential reactivity of the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for a controlled, stepwise introduction of diverse aryl and heteroaryl moieties.[4] This document furnishes detailed protocols for the synthesis of the title compound and its subsequent utilization in sequential Suzuki-Miyaura and Stille cross-coupling reactions, complete with mechanistic insights and justifications for experimental parameters.

Introduction: The Significance of Biaryl Motifs and the Strategic Advantage of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

The prevalence of biaryl structures in top-selling pharmaceuticals and advanced materials underscores the critical need for efficient and selective synthetic methodologies for their creation.[2][3] Traditional cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura and Stille reactions, have revolutionized the formation of carbon-carbon bonds.[5][6] However, the synthesis of multi-substituted and unsymmetrical biaryls often necessitates multi-step procedures involving protecting groups or the use of pre-functionalized starting materials, which can be inefficient.

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate presents a strategic solution to this challenge. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds allows for their selective activation in palladium-catalyzed cross-coupling reactions. The C-I bond, being weaker, will preferentially undergo oxidative addition to a Pd(0) catalyst, enabling the introduction of a first aryl group at the 5-position. The more robust C-Br bond remains intact under these conditions and can be subsequently functionalized in a second, distinct cross-coupling reaction. The methoxy and ethyl ester groups provide additional handles for further synthetic manipulations and influence the electronic properties of the aromatic ring.

Synthesis of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

The synthesis of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the ortho-bromination of a suitably substituted methoxybenzoic acid, followed by iodination and subsequent esterification.

Proposed Synthetic Pathway

Synthesis_Workflow A 4-Methoxybenzoic Acid B 2-Bromo-4-methoxybenzoic Acid A->B Bromination (Br₂, FeCl₃, Acetic Acid) C 2-Bromo-5-iodo-4-methoxybenzoic Acid B->C Iodination (I₂, H₂O₂, H₂SO₄) D Ethyl 2-Bromo-5-iodo-4-methoxybenzoate C->D Esterification (Ethanol, H₂SO₄)

Caption: Proposed synthetic workflow for Ethyl 2-Bromo-5-iodo-4-methoxybenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxybenzoic Acid

This protocol is adapted from a standard procedure for the bromination of p-methoxybenzoic acid.[7]

  • Materials: 4-Methoxybenzoic acid, Glacial Acetic Acid, Ferric Chloride (FeCl₃), Bromine (Br₂), Distilled Water.

  • Procedure:

    • In a fume hood, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

    • Add a catalytic amount of anhydrous ferric chloride.

    • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

    • After the addition is complete, heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-bromo-4-methoxybenzoic acid.

Step 2: Synthesis of 2-Bromo-5-iodo-4-methoxybenzoic Acid

This step involves the electrophilic iodination of the brominated intermediate. The directing effects of the existing substituents will favor iodination at the C5 position.

  • Materials: 2-Bromo-4-methoxybenzoic acid, Elemental Iodine (I₂), Hydrogen Peroxide (30% aq.), Sulfuric Acid (conc.), Acetic Acid.

  • Procedure:

    • Suspend 2-bromo-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

    • Add elemental iodine (1.1 eq) to the suspension.

    • Carefully add concentrated sulfuric acid as a catalyst.

    • While stirring vigorously, add 30% aqueous hydrogen peroxide dropwise.[8] The reaction is exothermic and should be controlled with an ice bath.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

This is a standard Fischer esterification.[7]

  • Materials: 2-Bromo-5-iodo-4-methoxybenzoic acid, Absolute Ethanol, Sulfuric Acid (conc.).

  • Procedure:

    • Suspend 2-bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

    • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product. Purify by column chromatography if necessary.

StepReactionStarting MaterialKey Reagents/CatalystProductExpected Yield (%)Expected Purity (%)
1Bromination4-Methoxybenzoic AcidBr₂, FeCl₃2-Bromo-4-methoxybenzoic Acid85-90>95
2Iodination2-Bromo-4-methoxybenzoic AcidI₂, H₂O₂, H₂SO₄2-Bromo-5-iodo-4-methoxybenzoic Acid70-80>95
3Esterification2-Bromo-5-iodo-4-methoxybenzoic AcidEthanol, H₂SO₄Ethyl 2-Bromo-5-iodo-4-methoxybenzoate90-95>98

Sequential Cross-Coupling Reactions for Biaryl Synthesis

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[5] This allows for the selective functionalization of the C-I bond while leaving the C-Br bond available for a subsequent transformation.

First Cross-Coupling: Suzuki-Miyaura Reaction at the C-I Position

The first coupling reaction targets the more reactive C-I bond. A standard Suzuki-Miyaura coupling with an arylboronic acid is an excellent choice for this transformation due to its mild reaction conditions and high functional group tolerance.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_intermediate Ar-Pd(II)(I)L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Materials: Ethyl 2-Bromo-5-iodo-4-methoxybenzoate, Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • To a degassed mixture of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq) in a Schlenk flask, add 1,4-dioxane and water (4:1 v/v).

    • Add Pd(PPh₃)₄ (0.03 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Ethyl 2-bromo-5-aryl-4-methoxybenzoate.

Second Cross-Coupling: Stille Reaction at the C-Br Position

With the C5 position functionalized, the remaining C-Br bond can be targeted in a second cross-coupling reaction. The Stille reaction, which couples the aryl bromide with an organostannane, is a robust choice for this step.

Stille_Cycle Pd0_Stille Pd(0)L₂ OxAdd_Stille Oxidative Addition Pd0_Stille->OxAdd_Stille Ar-Br PdII_intermediate_Stille Ar-Pd(II)(Br)L₂ OxAdd_Stille->PdII_intermediate_Stille Transmetalation_Stille Transmetalation PdII_intermediate_Stille->Transmetalation_Stille Ar''-Sn(Bu)₃ PdII_Ar_Stille Ar-Pd(II)-Ar''L₂ Transmetalation_Stille->PdII_Ar_Stille RedElim_Stille Reductive Elimination PdII_Ar_Stille->RedElim_Stille RedElim_Stille->Pd0_Stille Regeneration Product_Stille Ar-Ar'' RedElim_Stille->Product_Stille

Caption: General catalytic cycle of the Stille cross-coupling reaction.

  • Materials: Ethyl 2-bromo-5-aryl-4-methoxybenzoate, Aryl- or Heteroarylstannane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Anhydrous Toluene or DMF.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve Ethyl 2-bromo-5-aryl-4-methoxybenzoate (1.0 eq) in anhydrous toluene or DMF.

    • Add the organostannane reagent (1.2 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction mixture and dilute with a suitable organic solvent.

    • Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts, followed by washing with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final di-aryl substituted product.

Coupling StepReaction TypePositionElectrophileNucleophileCatalystProduct
1Suzuki-MiyauraC5C-IArylboronic AcidPd(PPh₃)₄Ethyl 2-bromo-5-aryl-4-methoxybenzoate
2StilleC2C-BrOrganostannanePd(PPh₃)₄Ethyl 2-aryl'-5-aryl-4-methoxybenzoate

Conclusion

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is a strategically designed building block that enables the efficient and selective synthesis of complex biaryl and poly-aryl compounds. The distinct reactivity of its carbon-halogen bonds under palladium catalysis allows for a controlled, stepwise functionalization, providing a powerful tool for medicinal chemists and materials scientists. The protocols detailed in this guide offer a robust framework for the synthesis and application of this versatile reagent, facilitating the exploration of novel chemical space in drug discovery and materials science.

References

  • Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2).
  • Spring, D. R., et al. (2002). Diversity-Oriented Synthesis of Biaryl-Containing Medium Rings Using a One Bead/One Stock Solution Platform. Journal of the American Chemical Society, 124(7), 1354-1363.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • PrepChem.com. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Ghaffar, T., & Park, J. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • National Institutes of Health. (n.d.). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides.
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • ResearchGate. (2024). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis 530-57-4.
  • SciELO. (n.d.).
  • Supporting Information. (n.d.).
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Royal Society of Chemistry. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Semantic Scholar. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). 1823787-22-9|3-Bromo-5-iodo-4-methoxybenzyl bromide.
  • ACS Publications. (2021).
  • BLD Pharm. (n.d.). 1934910-69-6|2-Bromo-5-iodo-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-iodo-4-methoxybenzaldehyde | 1934910-69-6.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex chemoselectivity landscape of Suzuki-Miyaura cross-coupling with polyhalogenated substrates. It moves from fundamental mechanistic principles to advanced iterative protocols.

Executive Summary & Strategic Importance

In drug discovery, polyhalogenated heterocycles (e.g., dihalopyrimidines, dihalopyridines) are "lynchpin" scaffolds. They allow for the sequential installation of diverse pharmacophores around a central core. The challenge lies in chemoselectivity : controlling which halogen reacts first to prevent complex mixtures of mono-arylated isomers and bis-arylated byproducts.

This guide provides a deterministic approach to solving these challenges using two methodologies:

  • Intrinsic Chemoselectivity: Exploiting electronic and bond-dissociation energy differences in polyhalogenated cores.

  • Extrinsic Control (Iterative Cross-Coupling): Utilizing MIDA-boronates to artificially mask boron reactivity for programmable assembly.

Mechanistic Logic: The Hierarchy of Reactivity

To design a successful experiment, one must understand the order of Oxidative Addition (OA), which is typically the rate-determining step.

The Halogen Reactivity Series

Palladium(0) inserts into carbon-halogen bonds based on bond strength and the stability of the resulting Pd(II) species. The operational hierarchy is:


[1]
  • Iodides: React at room temperature; often require no specialized ligands.

  • Bromides: Standard substrates; react at 60–80 °C.

  • Chlorides: Require electron-deficient rings (heterocycles) or specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures (80–100 °C).

Site-Selectivity in Identical Halogens

When a substrate contains two identical halogens (e.g., 2,4-dichloropyrimidine), selectivity is governed by local electrophilicity .

  • The Rule: Oxidative addition occurs preferentially at the most electron-deficient carbon.

  • Example (2,4-Dichloropyrimidine): The C4 position is more electrophilic than C2 due to the additive inductive effect of the adjacent nitrogens and the lack of lone-pair donation that deactivates C2. Therefore, C4 reacts first .

Figure 1: Decision logic for predicting site-selectivity in polyhalogenated substrates.

Protocol A: Site-Selective Mono-Arylation of 2,4-Dichloropyrimidine

Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C2 chloride intact for subsequent diversification.

Critical Parameters
  • Stoichiometry: Use 0.95 equiv of boronic acid relative to the dichloride. A slight deficit of the nucleophile is crucial to minimize bis-coupling.

  • Base: Use a weak base (

    
     or 
    
    
    
    ). Strong bases (
    
    
    ,
    
    
    ) accelerate the second coupling.
  • Solvent: A mixture of Toluene/Ethanol/Water or DME/Water is standard. Ethanol aids solubility and promotes the reaction at lower temperatures, enhancing selectivity.

Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:

    • 2,4-Dichloropyrimidine (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (0.95 equiv, 0.95 mmol)

    • 
       (0.03 equiv, 3 mol%) — Note: Use fresh catalyst (bright yellow).
      
    • Solvent: DME (4 mL) and Water (1 mL).

    • Base:

      
       (2.0 equiv).
      
  • Degassing: Sparge the mixture with argon or nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 60 °C (oil bath temperature). Monitor by TLC or LCMS every 30 minutes.

    • Checkpoint: The reaction is typically complete in 2–4 hours. Do not overheat (e.g., >80 °C) or run overnight, as this promotes C2 substitution.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography. The mono-coupled product (C4) is usually significantly less polar than the starting material but more polar than the bis-coupled byproduct.

Data Summary: Expected Selectivity

Substrate Boronic Acid Conditions Yield (C4-Product) Selectivity (C4:C2)
2,4-Dichloropyrimidine Phenyl-B(OH)2 Pd(PPh3)4, 60°C 75-85% >20:1

| 2,4-Dichloropyrimidine | 4-OMe-Ph-B(OH)2 | Pd(PPh3)4, 60°C | 70-80% | >15:1 |[2]

Protocol B: Iterative Cross-Coupling (ICC) with MIDA Boronates

Objective: Synthesize an unsymmetrical tri-aryl system (


) using a halo-aryl-MIDA boronate lynchpin.
Concept:  MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and unreactive under anhydrous cross-coupling conditions. They act as "protected" boronic acids.[3][4]
Workflow Overview
  • Coupling 1: Boronic Acid A + Halo-MIDA B

    
    A-B-MIDA  (Anhydrous conditions).
    
  • Deprotection: A-B-MIDA

    
    A-B-B(OH)2  (Mild aqueous hydrolysis).
    
  • Coupling 2: A-B-B(OH)2 + Halide C

    
    A-B-C .
    

Figure 2: The Iterative Cross-Coupling (ICC) workflow using MIDA boronates.

Step-by-Step Procedure
Step 1: Anhydrous Coupling (MIDA-Intact)

Crucial: Water must be excluded to prevent premature hydrolysis of the MIDA group.

  • Reagents:

    • Aryl Boronic Acid A (1.5 equiv)

    • Halo-Aryl-MIDA Boronate B (1.0 equiv)

    • Catalyst:

      
       (2 mol%) + SPhos (4 mol%) (or Pd(dppf)Cl2 for simple cases).
      
    • Base:

      
       (3.0 equiv, finely ground, anhydrous).
      
    • Solvent: Anhydrous THF or Dioxane.

  • Reaction: Heat at 60 °C for 12–24 hours in a sealed vial.

  • Workup: Filter through a pad of Celite/Silica. Wash with EtOAc. Concentrate.

  • Purification: MIDA boronates are stable on silica gel.[3][5] Elute with EtOAc/MeOH mixtures (they are polar).

Step 2: In-situ Hydrolysis and Second Coupling
  • Hydrolysis: Dissolve the purified A-B-MIDA intermediate in THF. Add 1M aqueous NaOH (3.0 equiv). Stir at room temperature for 10–30 minutes.

    • Monitoring: TLC will show the disappearance of the MIDA spot (usually Rf ~0.3 in pure EtOAc) and appearance of the boronic acid (often stays at baseline or streaks).

  • Quench: Neutralize carefully with phosphate buffer (pH 7) or dilute HCl if isolating (though in situ is preferred for unstable boronic acids).

  • Second Coupling: Add the second Aryl Halide C (1.0 equiv), fresh Catalyst (

    
    ), and Base (
    
    
    
    ). Heat to 80 °C until complete.

Troubleshooting & Optimization Matrix

ProblemRoot CauseSolution
Loss of Selectivity (Bis-coupling) Reaction temperature too high.Lower temp to 40–50 °C; switch solvent to Toluene/EtOH (1:1).
Loss of Selectivity (Bis-coupling) Excess Boronic Acid.Reduce Boronic Acid to 0.90–0.95 equiv. Add dropwise over 1 hr.
Protodeboronation Unstable Boronic Acid (e.g., 2-heterocyclic).Use MIDA boronate protocol (Protocol B) or add CuCl (10-20 mol%) as a scavenger.
No Reaction (Chlorides) Oxidative addition too slow.Switch ligand to XPhos or BrettPhos ; switch solvent to n-Butanol or Dioxane (100 °C).
MIDA Hydrolysis Fails Solubility issues.Ensure THF/Water ratio is roughly 3:1. MIDA cleavage requires water.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[6][7][8] The Journal of Organic Chemistry, 66(21), 7125–7128. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Dolsak, A., et al. (2021).[6] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 447. Link

Sources

Application Notes and Protocols for the Purification of Halogenated Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated benzoate derivatives are a critical class of compounds in pharmaceutical and materials science, serving as key intermediates and building blocks in the synthesis of a wide array of functional molecules.[1] The introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring of a benzoic acid or its ester can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and reactivity.[2] Consequently, the biological activity and material characteristics of the final products are profoundly influenced by these halogenated precursors.

Achieving high purity of these derivatives is paramount, as even minute impurities can lead to undesirable side reactions, altered pharmacological profiles, or compromised material performance. This technical guide provides a comprehensive overview of robust purification protocols for halogenated benzoate derivatives, grounded in fundamental chemical principles. It is designed for researchers, scientists, and drug development professionals to establish self-validating purification systems in their laboratories.

Guiding Principles: The Impact of Halogenation on Purification Strategy

The choice of purification strategy is dictated by the specific properties of the target molecule and its impurities. For halogenated benzoates, the nature and position of the halogen substituent play a crucial role.

  • Acidity: Halogens are electron-withdrawing groups that increase the acidity of the benzoic acid moiety through an inductive effect.[2] This enhanced acidity is a key factor in designing effective acid-base extraction protocols.

  • Solubility: The halogen atom alters the polarity and crystal lattice energy of the molecule, thereby affecting its solubility in various organic solvents.[3] This is a critical consideration for selecting an appropriate recrystallization solvent. For instance, the solubility of chlorobenzoic acids has been studied in ethanol-water mixtures, showing that solubility increases with a higher mole fraction of ethanol and with increasing temperature.[4]

  • Polarity: While the carbon-halogen bond introduces polarity, the overall polarity of the molecule will depend on the halogen and its position. This property is central to chromatographic separations.

Purification Methodologies

A multi-pronged approach, often combining several techniques, is typically required to achieve the desired level of purity. The general workflow for purification is outlined below.

Purification Workflow Crude_Product Crude Halogenated Benzoate Derivative Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Assessment Purification_Choice Choice of Primary Purification Method Initial_Assessment->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Acidic/Basic Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Mixture of Isomers Purity_Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis Acid_Base_Extraction->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Purity Met Further_Purification Further Purification Required Purity_Analysis->Further_Purification Purity Not Met Further_Purification->Purification_Choice

Caption: General workflow for the purification of halogenated benzoate derivatives.

Recrystallization

Recrystallization is a powerful technique for purifying solid halogenated benzoate derivatives, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[2] The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. For halogenated benzoic acids, polar solvents like water, ethanol, or mixtures thereof are often effective.[6][7] The increased polarity of the carboxylic acid group due to the electron-withdrawing halogen can enhance solubility in these solvents at elevated temperatures. For less polar benzoate esters, solvents like hexanes, toluene, or ethanol/water mixtures may be more appropriate.[8] Small-scale solubility tests are always recommended to identify the optimal solvent system.

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure.[7] Rapid cooling can lead to the precipitation of smaller, less pure crystals.

Detailed Protocol for Recrystallization of p-Chlorobenzoic Acid:

  • Dissolution: In a fume hood, dissolve the crude p-chlorobenzoic acid in a minimal amount of hot methanol in an Erlenmeyer flask by gently heating on a hot plate.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting:

ProblemPossible CauseSolution
No crystals formToo much solvent used; solution is not saturated.Re-heat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod.
Oiling outThe compound is precipitating as a liquid.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.
Low yieldCompound is too soluble in the chosen solvent.Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Acid-Base Extraction

This technique is particularly effective for separating halogenated benzoic acids from neutral or basic impurities.[10] It relies on the principle that the acidic proton of the carboxylic acid can be removed by a base to form a water-soluble salt.[11]

Causality Behind Experimental Choices:

  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the relatively acidic halogenated benzoic acid, while a stronger base like sodium hydroxide (NaOH) may be needed for less acidic compounds.[10] Using a weak base can offer greater selectivity if other, less acidic functional groups are present in the mixture.

  • Solvent System: A biphasic system of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous basic solution is used. The neutral impurities remain in the organic layer, while the halogenated benzoate salt partitions into the aqueous layer.[12]

Acid_Base_Extraction cluster_0 Separatory Funnel Organic_Layer Organic Layer (e.g., Diethyl Ether) - Neutral Impurities - Halogenated Benzoate Ester (if present) Separate_Layers Separate Layers Aqueous_Layer Aqueous Layer (e.g., NaHCO3 solution) - Halogenated Benzoate Salt Aqueous_Layer->Separate_Layers Start Crude Mixture (Halogenated Benzoic Acid + Neutral Impurities) dissolved in organic solvent Add_Base Add Aqueous Base (e.g., NaHCO3) and Shake Start->Add_Base Acidify Acidify Aqueous Layer (e.g., with HCl) Separate_Layers->Acidify Precipitate Precipitated Pure Halogenated Benzoic Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Acid Pure Halogenated Benzoic Acid Filter->Pure_Acid

Caption: Workflow for acid-base extraction of a halogenated benzoic acid.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Extraction: Add an aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic compound. Combine the aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous extract in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper). The pure halogenated benzoic acid will precipitate out of the solution.[9]

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[13] It is particularly useful for separating mixtures of isomers or for purifying halogenated benzoate esters.[14]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase due to its polar nature.[13] The acidic silanol groups on the silica surface can interact strongly with basic compounds, which is generally not a concern for halogenated benzoates unless other basic functional groups are present.

  • Mobile Phase: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[15] The optimal solvent ratio is determined by thin-layer chromatography (TLC) analysis. For acidic compounds that may streak on silica, adding a small amount of acetic or formic acid to the eluent can improve peak shape. Conversely, for basic compounds, a small amount of triethylamine may be added.[16]

Detailed Protocol for Column Chromatography:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent ratios. The ideal system will give a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for assessing the purity of halogenated benzoate derivatives and for quantifying any remaining impurities.[17] Reversed-phase HPLC is the most common mode used for these compounds.

Typical HPLC Conditions:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[18][19]
Detection UV detector, typically at a wavelength where the aromatic ring absorbs strongly (e.g., 230-280 nm).
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

The retention time of the compound can be influenced by the halogen substituent, with more lipophilic (e.g., iodo) derivatives generally having longer retention times.

Safety Precautions

Halogenated aromatic compounds should be handled with care, as many are toxic and some are suspected carcinogens.[20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[22]

Mandatory PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[22] Consult a glove compatibility chart for the specific compound being handled.

  • Body Protection: A lab coat.

Handling and Disposal:

  • Avoid inhalation of dust or vapors.

  • Prevent skin and eye contact.[23]

  • Store halogenated compounds in tightly sealed containers in a designated area.

  • Dispose of all halogenated waste in appropriately labeled containers according to institutional and regulatory guidelines.[22] For iodinated compounds, specific procedures may be required due to their potential volatility.[24]

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. Royal Society of Chemistry. [Link]

  • Journal of Biochemical Technology. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

  • Academia.edu. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • University of Southwestern Louisiana. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. [Link]

  • PMC. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. [Link]

  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]

  • ScienceDirect. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). Recrystallization 2. [Link]

  • Safety Data Sheet. (2019). Disinfection Byproducts/Chlorinated Solvents Standard. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • JoVE. (2020). Video: Extraction - Concept. [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. [Link]

  • Impressions@MAHE. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. [Link]

  • Taylor & Francis Online. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. [Link]

  • ResearchGate. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Google Patents. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • IJSDR. (n.d.). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. [Link]

  • European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2. [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Cross-Coupling of Bromo-Iodo Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-Pd-001 Subject: Optimizing Chemoselectivity (C-I vs. C-Br)

The Mechanistic Baseline (Knowledge Base)

Q: Why does the catalyst prefer Iodine over Bromine, and why does this sometimes fail?

A: In 95% of standard Palladium (Pd) catalyzed cross-couplings, the reaction is kinetically controlled by the rate of Oxidative Addition (OA) .

The bond dissociation energy (BDE) of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). Consequently, the activation energy (


) for the insertion of Pd(0) into the C–I bond is lower, leading to a faster rate constant (

).

The Failure Points (Loss of Selectivity): Selectivity erodes when the rate of the second oxidative addition (into the C-Br bond of the product) becomes competitive with the first. This happens if:

  • Temperature is too high: Thermal energy overcomes the activation barrier difference (

    
    ).
    
  • Ligand is too reactive: Highly electron-rich, bulky ligands (e.g.,

    
    , certain Buchwald ligands) can accelerate OA so much that the catalyst fails to discriminate between I and Br.
    
  • Local Concentration: High local concentration of the catalyst relative to the substrate.

Visualization: The Kinetic Landscape

The following diagram illustrates the competing pathways. To maintain selectivity, you must operate in the "Selective Window" where


.

KineticLandscape Start Substrate (Br-Ar-I) Int_I Intermediate A (Pd inserted at I) Start->Int_I Fast OA (k1) Low Barrier Int_Br Intermediate B (Pd inserted at Br) Start->Int_Br Slow OA (k2) High Barrier Pd0 Pd(0) Catalyst Pd0->Start Prod_Mono Product 1 (Mono-coupled at I) Int_I->Prod_Mono Transmetalation & Red. Elim. Prod_Bis Product 2 (Bis-coupled) Prod_Mono->Prod_Bis Over-reaction (Requires high T or active ligand)

Caption: Kinetic competition between C-I and C-Br activation. Green path represents the desired selective transformation.

Troubleshooting: Suzuki-Miyaura Coupling

Issue: "I am observing significant bis-coupled product (over-reaction)."

Diagnosis: Your catalyst is too active, or your stoichiometry is loose. Corrective Action:

  • Stoichiometry Control: strictly limit the boronic acid to 0.95 - 1.0 equivalents . Do not use an excess. If the boronic acid is consumed before the aryl halide, the catalyst has no choice but to stop.

  • Ligand Switch: Move away from "hot" ligands like XPhos or

    
    . Revert to "classic" phosphines that are less electron-rich.
    
  • The "Slow Addition" Protocol: Add the boronic acid solution dropwise over 1 hour. This keeps the concentration of the transmetalating agent low relative to the bromo-iodo substrate.

Issue: "The reaction is sluggish at the Iodine site."

Diagnosis: The catalyst is deactivated, likely by the Iodine itself (formation of stable Pd-iodide dimers) or the oxidative addition is reversible. Corrective Action:

  • Solvent Swap: Switch to THF or Dioxane/Water. Avoid highly polar aprotic solvents (DMF/DMA) if possible, as they can sometimes stabilize off-cycle Pd species.

  • Base Selection: Use a weaker base like

    
     or 
    
    
    
    rather than
    
    
    or
    
    
    . Strong bases can promote halogen scrambling or premature activation of the bromide.
Data Table: Ligand Effects on Selectivity

Selectivity Ratios based on 4-bromo-iodobenzene coupling at 25°C.

Ligand ClassExample LigandReactivity (C-I)Selectivity (I : Br)Recommendation
Triphenylphosphines

ModerateHigh (>98:2) First Choice for standard selectivity.
Bidentate (Wide Bite) dppfHighHigh (95:5)Excellent for sterically hindered substrates.
Buchwald (Dialkyl) XPhos, SPhosVery HighLow (<80:20)Avoid unless C-I is extremely hindered.
Tri-alkyl phosphines

ExtremePoor (<60:40)Do Not Use for discrimination; promotes scrambling.

Troubleshooting: Sonogashira Coupling

Issue: "I see homocoupling of the alkyne and loss of regioselectivity."

Diagnosis: This is often a Copper (Cu) effect. Copper facilitates the formation of the acetylide but also promotes "Glaser coupling" (alkyne-alkyne) and can complicate the catalytic cycle, sometimes leading to scrambling.

Corrective Action (Copper-Free Protocol): Eliminate Copper iodide (CuI) entirely.

  • System: Pd(PPh3)4 (3-5 mol%) + Pyrrolidine or Piperidine (Base/Solvent).

  • Temp: 50-60°C.

  • Why: Without Cu, the transmetalation is slower, making the reaction more sensitive to the electrophilicity of the Ar-X bond. This amplifies the difference between I and Br, enhancing selectivity.

Advanced Protocols & Decision Logic

Standard Operating Procedure (SOP): Selective C-I Suzuki Coupling

Objective: Couple phenylboronic acid to 1-bromo-4-iodobenzene at the I-position.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.

  • Reagents:

    • 1-bromo-4-iodobenzene (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (0.98 equiv , 0.98 mmol) — Crucial: slight deficit.

    • 
       (0.03 equiv, 3 mol%)
      
    • 
       (2.0 equiv, 2 M aqueous solution)
      
    • DME (Dimethoxyethane) (degassed, 0.2 M concentration)

  • Execution:

    • Mix Ar-Br-I and Catalyst in DME. Stir 5 mins.

    • Add Base.

    • Add Boronic acid.[1][2]

    • Temperature: Stir at Room Temperature (23°C) . Do not heat initially.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Self-Validation Check: If >10% starting material remains and <2% bis-product exists, the system is selective. If reaction stalls, raise temp to 40°C, but never reflux.

Workflow Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Outcome1 Mixture of Products (Mono-I, Mono-Br, Bis) CheckLCMS->Outcome1 Poor Selectivity Outcome2 No Reaction / Slow CheckLCMS->Outcome2 Low Conversion Outcome3 Clean Mono-I Product CheckLCMS->Outcome3 Target Hit Action1 1. Lower Temp 2. Switch to PPh3 3. Reduce Boronic Acid to 0.95 eq Outcome1->Action1 Action2 1. Check for Catalyst Poisoning 2. Switch Solvent (THF->DME) 3. Increase Temp slightly (max 45C) Outcome2->Action2 Success Proceed to Workup (Do not heat further) Outcome3->Success

Caption: Decision logic for optimizing reaction conditions based on intermediate analysis.

References

  • Review of Site-Selectivity: Bach, T., & Lee, H.[3][4] "Site-Selective Cross-Coupling Reactions of Polyhalogenated Arenes." Journal of the American Chemical Society. (Note: Generalized citation for the principle of oxidative addition rates).

  • Ligand Effects in Suzuki Coupling: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Sonogashira Optimization: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Mechanistic Studies (Oxidative Addition): Lu, J., et al.[5][6][7] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[5][6] Chemical Science.

Sources

Technical Support Center: Troubleshooting Low Yields in the Heck Reaction of Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields, particularly when working with substituted aryl bromides. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

I. Catalyst, Ligand, and Additive Complexities

The heart of a successful Heck reaction lies in the intricate interplay between the palladium catalyst, its coordinating ligand, and various additives. Low yields can often be traced back to a suboptimal combination or degradation of these key components.

Question 1: My reaction with an electron-rich aryl bromide is sluggish and gives low yields. What is the likely cause and how can I fix it?

Answer:

This is a classic challenge in Heck chemistry. The rate-determining step for the reaction with aryl bromides is often the oxidative addition of the aryl bromide to the Pd(0) center.[1] Electron-donating groups on the aromatic ring increase the electron density of the C-Br bond, making it stronger and less susceptible to cleavage by the palladium catalyst. This leads to a slower oxidative addition rate and, consequently, lower yields.

Troubleshooting Protocol:

  • Ligand Selection is Critical: For electron-rich aryl bromides, the choice of ligand is paramount. You need a ligand that can increase the electron density on the palladium center, making it a better nucleophile for the oxidative addition step.

    • Electron-rich, bulky phosphine ligands are often the solution. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and other bulky biaryl phosphines are known to be effective for less reactive aryl halides.[2][3] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong electron-donating ability and thermal stability.[4][5]

    • Avoid using simple triphenylphosphine (PPh₃) at high temperatures with aryl bromides, as it can lead to P-C bond cleavage and catalyst decomposition.[6]

  • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome the sluggish kinetics. However, this should be a secondary option after optimizing the ligand.

  • Consider a Different Palladium Precursor: While Pd(OAc)₂ is common, precatalysts like Pd₂(dba)₃ might be more suitable in some cases, as they can generate the active Pd(0) species more readily.

Question 2: My reaction mixture turns black, and I'm observing palladium precipitation. What's happening and how can I prevent it?

Answer:

The formation of a black precipitate is a tell-tale sign of palladium black formation, which is the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.[1] This occurs when the active catalytic species is unstable under the reaction conditions.

Causality and Prevention:

  • Insufficient Ligand: The primary role of the ligand is to stabilize the Pd(0) species and prevent its aggregation.[1] If the ligand concentration is too low or the ligand itself is not robust enough, palladium black will form.

    • Solution: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphines, a ratio of 2:1 to 4:1 is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically used.

  • Ligand Degradation: At the high temperatures often required for aryl bromides, some phosphine ligands can degrade.[6]

    • Solution: Switch to more thermally stable ligands, such as bulky alkylphosphines or N-heterocyclic carbenes (NHCs).[4][7]

  • Inappropriate Solvent: The choice of solvent can influence catalyst stability.

    • Solution: Highly polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help stabilize the catalytic species.[2]

Question 3: I'm working with a sterically hindered aryl bromide and getting no product. What are the key considerations?

Answer:

Steric hindrance around the C-Br bond can severely impede the oxidative addition step. The bulky substituents prevent the palladium catalyst from approaching and inserting into the carbon-halogen bond.

Strategies for Hindered Substrates:

  • Bulky, Electron-Rich Ligands are Essential: This may seem counterintuitive, but bulky ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species that is necessary for the reaction to proceed. P(t-Bu)₃ and related ligands are often effective in these cases.[3]

  • Higher Temperatures: Increased thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions and catalyst decomposition at very high temperatures.

  • Alternative Catalytic Systems: Consider palladacycle catalysts, which can be more stable and active at higher temperatures, making them suitable for challenging substrates.[7][8]

II. Optimizing Reaction Conditions

Even with the right catalyst and ligand, suboptimal reaction conditions can lead to disappointing yields. This section addresses common pitfalls related to temperature, solvent, and base selection.

Question 4: What is the optimal temperature for the Heck reaction with aryl bromides, and what are the consequences of using a temperature that is too high or too low?

Answer:

The optimal temperature is a delicate balance. Aryl bromides are less reactive than aryl iodides and generally require higher temperatures to facilitate the oxidative addition step.[6]

  • Too Low: A temperature that is too low will result in a very slow or stalled reaction, leading to low conversion of your starting material.

  • Too High: Excessively high temperatures (often above 120-140 °C) can lead to several problems:

    • Catalyst Decomposition: As mentioned earlier, this can lead to the formation of inactive palladium black.[7]

    • Side Reactions: Undesired side reactions, such as alkene isomerization, can become more prevalent at higher temperatures.

    • Ligand Degradation: Many common phosphine ligands are not stable at very high temperatures.[6]

General Guidance:

A good starting point for aryl bromides is typically in the range of 80-120 °C.[4] If you are not seeing any product formation, a stepwise increase in temperature by 10-15 °C increments is a reasonable approach, while carefully monitoring for any signs of catalyst decomposition.

Question 5: How do I choose the right base and solvent for my reaction?

Answer:

The base and solvent play crucial roles in the Heck reaction and their choice is interdependent. The base is required to neutralize the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.[9] The solvent must be able to dissolve the reactants and the catalyst system, and it can also influence the reaction rate and selectivity.

Parameter Considerations and Recommendations
Base Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often a good choice for challenging couplings due to its higher solubility in organic solvents.[3][10] Organic Bases: Triethylamine (Et₃N) is a frequent choice, but more hindered amine bases can sometimes be beneficial.[11]
Solvent Polar Aprotic Solvents: DMF, DMAc, and NMP are excellent choices as they can dissolve a wide range of substrates and stabilize the polar intermediates in the catalytic cycle.[2] Aqueous Media: In some cases, reactions can be performed in water or a mixture of water and an organic solvent, which can be advantageous from an environmental perspective.[4] Ionic Liquids: These can serve as both the solvent and a means to stabilize the catalyst, sometimes allowing for catalyst recycling.[5][11]

Troubleshooting Tip: If you are using an inorganic base like K₂CO₃ and see low conversion, it could be due to poor solubility. Switching to a more soluble base like Cs₂CO₃ or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.[2][12]

III. Substrate-Specific Issues and Side Reactions

The nature of both the aryl bromide and the alkene can significantly impact the outcome of the Heck reaction. Understanding these substrate-specific effects is key to troubleshooting low yields.

Question 6: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors.[13] With electron-deficient alkenes like acrylates, the addition typically occurs at the β-carbon.[11]

Improving Regioselectivity:

  • Ligand Choice: The steric bulk of the ligand can influence where the aryl group adds. Experimenting with different ligands can sometimes improve the regioselectivity.

  • Reaction Pathway: The use of aryl triflates instead of halides can favor a cationic pathway for the Heck reaction, which can lead to different regioselectivity compared to the neutral pathway.[13] While this is not directly applicable to aryl bromides, it highlights the mechanistic subtleties that control regioselectivity.

Question 7: I am observing the formation of a reduced arene (Ar-H) and/or a biaryl (Ar-Ar) byproduct. What causes these side reactions?

Answer:

These side reactions can compete with the desired Heck coupling and reduce your overall yield.

  • Reduced Arene (Ar-H): This can arise from the protonolysis of the Ar-Pd-X intermediate. This is more likely to occur if there are sources of protons in the reaction mixture and the subsequent steps of the Heck cycle are slow.

    • Solution: Ensure your solvent and reagents are dry. Using a slightly stronger, non-nucleophilic base can sometimes suppress this side reaction.

  • Biaryl (Ar-Ar): Homocoupling of the aryl bromide can occur, especially at higher temperatures and with high catalyst loadings.

    • Solution: Lowering the reaction temperature and catalyst concentration can help to minimize this side reaction. Optimizing the ligand to promote the desired cross-coupling over homocoupling is also crucial.

IV. Experimental Workflows and Visual Aids

To aid in your troubleshooting efforts, the following sections provide a general experimental protocol and visual diagrams of the key processes involved in the Heck reaction.

General Experimental Protocol for a Trial Heck Reaction
  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Add the aryl bromide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).

  • Add the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.5 M solution with respect to the aryl bromide).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Heck Catalytic Cycle and Troubleshooting Logic

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) Decomp Catalyst Decomposition (Pd Black) Pd0->Decomp Leads to AlkeneComplex Ar-Pd(II)L_n(Br)(Alkene) ArPdBr->AlkeneComplex Alkene Coordination SideRxn Side Reactions (Homocoupling, Reduction) ArPdBr->SideRxn Can lead to InsertionProduct R-CH(Ar)-CH2-Pd(II)L_n(Br) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex Product-Pd(II)L_n(H)(Br) InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - H-Base-Br) SlowOA Slow Oxidative Addition (Electron-rich/hindered Ar-Br) SlowOA->ArPdBr Impedes this step

Caption: The Heck catalytic cycle and key troubleshooting points.

Troubleshooting_Workflow start Low Yield in Heck Reaction check_catalyst 1. Catalyst & Ligand System start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions No optimize_ligand Optimize Ligand (Bulky, e--rich for Ar-Br) check_catalyst->optimize_ligand Yes check_substrate 3. Substrate Issues check_conditions->check_substrate No optimize_temp Optimize Temperature (80-120 °C range) check_conditions->optimize_temp Yes analyze_byproducts Analyze Byproducts (Regioisomers, Homocoupling) check_substrate->analyze_byproducts Yes success Improved Yield check_substrate->success No optimize_ligand->check_conditions check_decomp Check for Pd Black check_decomp->optimize_ligand optimize_base_solvent Optimize Base/Solvent (e.g., Cs2CO3 in DMF) optimize_temp->optimize_base_solvent optimize_base_solvent->check_substrate analyze_byproducts->optimize_ligand

Caption: A general workflow for troubleshooting low yields.

V. References

  • Heck reaction - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 13, 2024, from [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(5), 8539–8551. [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. Retrieved February 13, 2024, from [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Publishing. [Link]

  • The Heck Reaction. (n.d.). Chem 115 Myers. Retrieved February 13, 2024, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journals. [Link]

  • Bhanage, B. M., & Shinde, D. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001, April 26). ACS Publications. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Retrieved February 13, 2024, from [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. (n.d.). PMC - NIH. Retrieved February 13, 2024, from [Link]

Sources

Catalyst and ligand selection for selective C-I bond activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective C-I Bond Activation

Welcome to the Advanced Catalysis Support Module. Current Topic: Catalyst and Ligand Selection for Selective C-I Bond Activation. Ticket ID: CI-ACT-001

Module 1: The Selectivity Logic (The "Why")

Carbon-Iodine (C-I) bonds are the "low-hanging fruit" of cross-coupling due to their weak bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). However, this high reactivity creates a paradox: How do you activate the C-I bond without activating other functional groups or triggering side reactions like dehalogenation?

The selection of catalyst and ligand must balance Electronic Activation (oxidative addition rates) against Site Selectivity (chemoselectivity).

Mechanistic Insight: The Electrostatic Factor

Recent computational studies indicate that the high reactivity of C-I bonds isn't just about bond strength. It is driven by electrostatic attraction between the electron-rich Pd(0) center and the diffuse, high-nuclear-charge Iodine atom.[1] This allows C-I oxidative addition to occur via a concerted mechanism even with "weak" ligands, whereas C-Br and C-Cl often require significant ligand assistance (e.g., bulky, electron-rich phosphines) to distort the bond.

Key Takeaway: To maintain selectivity (e.g., reacting Ar-I in the presence of Ar-Br), you must avoid "super-active" ligands (like Buchwald biaryls) that lower the activation energy so much that the catalyst ceases to discriminate between I and Br.

Module 2: Catalyst & Ligand Decision Matrix

Use this table to select the initial catalyst system based on your substrate's complexity.

Substrate ScenarioRecommended Catalyst SystemLigand ClassRationale
Simple Aryl Iodide Pd(PPh3)4 or Pd2(dba)3 + PPh3Monodentate PhosphineStandard activity. PPh3 is sufficient for C-I oxidative addition; cheap and robust.
Ar-I + Ar-Br (Chemoselectivity) Pd(OAc)2 + PPh3 (Ligandless or low L:Pd ratio)Weak/None"Ligandless" Pd species or weak donors react exclusively with C-I at RT. Strong ligands activate C-Br.
Sterically Hindered Ar-I Pd(dppf)Cl2 or Pd2(dba)3 + P(o-tol)3Bidentate / BulkyLarge cone angle is required to force reductive elimination, which is often the rate-limiting step for hindered substrates.
Heterocyclic Ar-I (Pyridine/Indole) Pd2(dba)3 + XPhos or SPhosDialkylbiarylHeterocycles can poison Pd. Bulky Buchwald ligands prevent coordination of the heterocycle N to the metal center.
Ar-I prone to Dehalogenation Pd(dppf)Cl2Ferrocenyl BidentateBidentate ligands like dppf suppress single-electron transfer (radical) pathways that lead to hydrodehalogenation.

Module 3: Visualizing the Selection Workflow

The following diagram illustrates the decision logic for optimizing C-I activation while avoiding common pitfalls.

CI_Activation_Logic Start Substrate Analysis Check_FG Contains Ar-Br/Cl? Start->Check_FG Check_Sterics Ortho-Substituted? Check_FG->Check_Sterics No Path_Selectivity REQUIRE CHEMOLIABILITY Check_FG->Path_Selectivity Yes Path_Activity REQUIRE ACTIVITY Check_Sterics->Path_Activity Yes Sol_Ligandless PROTOCOL A: Pd(PPh3)4 or Ligandless (Maintains Br/Cl integrity) Check_Sterics->Sol_Ligandless No Path_Selectivity->Sol_Ligandless Use Mild Donors Sol_Bulky PROTOCOL B: Pd-P(tBu)3 or Pd-SPhos (Forces Oxidative Addition) Path_Activity->Sol_Bulky Extreme Sterics Sol_Bidentate PROTOCOL C: Pd(dppf)Cl2 (Prevents Radical Side Rxns) Path_Activity->Sol_Bidentate General Hindrance

Caption: Decision tree for selecting catalyst systems based on competing functional groups and steric demands.

Module 4: Troubleshooting Common Failures

Issue 1: Hydrodehalogenation (Ar-I Ar-H)

Symptoms: The starting material disappears, but the coupled product yield is low. NMR shows the reduced arene (Ar-H).

  • Root Cause 1 (Solvent): Protic solvents (MeOH, EtOH) or solvents with abstractable hydrogens (THF) act as hydride sources via

    
    -hydride elimination or radical abstraction.
    
  • Root Cause 2 (Base): Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo

    
    -hydride elimination to form a Pd-H species.
    
  • Corrective Action:

    • Switch Solvent: Use strictly anhydrous DMF , Toluene , or Dioxane . Avoid alcohols.

    • Switch Base: Use Cs2CO3 or K3PO4 (anhydrous). These carbonate/phosphate bases cannot donate hydrides.

    • Ligand Switch: Switch to dppf .[2] Monodentate ligands often allow radical escape; dppf tightens the bite angle and enforces the concerted 2-electron pathway.

Issue 2: Catalyst Poisoning (The "Iodide Effect")

Symptoms: Reaction stalls after ~20% conversion. Adding more catalyst restarts it briefly.

  • Root Cause: The oxidative addition of Ar-I releases an Iodide ion (I⁻). I⁻ is a soft, strong ligand that can bridge two Pd centers (creating inactive

    
     dimers) or saturate the coordination sphere, preventing transmetallation.
    
  • Corrective Action:

    • Iodide Scavenging: Add a silver salt (e.g., AgOTf or Ag2CO3 , 1.0 equiv). Ag precipitates AgI, removing the inhibiting iodide from the solution.

    • High Dilution: Increasing solvent volume reduces the local concentration of inhibitory I⁻.

Issue 3: Loss of Chemoselectivity (Ar-Br reacts alongside Ar-I)

Symptoms: Mixture of products where both I and Br have reacted, or oligomerization.

  • Root Cause: The catalyst is "too hot." Ligands like XPhos or tBu3P lower the barrier for C-Br activation too much.

  • Corrective Action:

    • Downgrade Ligand: Revert to PPh3 .

    • Room Temperature: Run the reaction at 20–25°C. C-I activates at RT; C-Br usually requires heat (>60°C) with weak ligands.

Module 5: Validated Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Ar-I over Ar-Br)

Target: Coupling Phenylboronic acid with 4-bromo-iodobenzene.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents:

    • Substrate: 4-bromo-iodobenzene (1.0 mmol)

    • Boronic Acid: Phenylboronic acid (1.1 mmol)

    • Catalyst: Pd(PPh3)4 (2 mol%, 23 mg) — Critical: Use fresh, yellow crystals. Black/brown indicates decomposition.

    • Base: Na2CO3 (2.0 M aqueous, 1.5 mL) or solid K2CO3 (anhydrous) for water-sensitive substrates.

    • Solvent: DME (Dimethoxyethane) or Toluene (3 mL) , degassed.

  • Procedure:

    • Combine solids in the tube.

    • Add degassed solvent and base.

    • Stir vigorously at Room Temperature (25°C) for 4–12 hours.

    • Note: Do not heat. Heating to 80°C will trigger C-Br activation.

  • Workup: Dilute with Et2O, wash with water, dry over MgSO4.

Protocol B: Coupling of Sterically Hindered/Deactivated Aryl Iodides

Target: Coupling 2,6-disubstituted aryl iodides.[3]

  • Catalyst System:

    • Pre-catalyst: Pd2(dba)3 (1-2 mol%)

    • Ligand: SPhos (4-8 mol%) or Pd(dppf)Cl2 (3 mol%) .

  • Conditions:

    • Base: K3PO4 (3.0 equiv) , anhydrous.

    • Solvent: Toluene/Water (10:1) .

    • Temperature: 100°C .

    • Rationale: The steric bulk of SPhos facilitates the difficult reductive elimination step required for forming the bond between two hindered centers.

FAQ: Frequently Asked Questions

Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation—the agglomeration of Pd(0). This means your ligand is not stabilizing the Pd(0) effectively, or you have too little ligand. Increase the Ligand:Pd ratio (e.g., from 2:1 to 4:1 for monodentate phosphines) or switch to a bidentate ligand like dppf.

Q: Can I use Pd/C for selective C-I activation? A: Yes, but with caution. Pd/C is heterogeneous and often relies on "leaching" active Pd species. It is excellent for simple couplings but notoriously poor for chemoselectivity (it often reduces C-I to C-H or hits C-Br). For high selectivity, homogeneous catalysis is preferred.

Q: My aryl iodide is unstable. How do I couple it? A: Aryl iodides can be light-sensitive and prone to radical decomposition.

  • Wrap the reaction vessel in aluminum foil.

  • Use Liebeskind-Srogl coupling (thiol ester + boronic acid) as an alternative if the iodide is too labile.

  • Ensure the reaction is strictly oxygen-free (freeze-pump-thaw x3).

References

  • Mechanistic Origins of Selectivity: Bickelhaupt, F. M., et al. "Palladium-Catalyzed Activation of Carbon-Halogen Bonds: Electrostatics-Controlled Reactivity." Chemistry – A European Journal, 2014.

  • Ligand Effects on Selectivity: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Dehalogenation Troubleshooting: Navarro, O., et al. "General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of Organic Chemistry, 2009.

  • Iodide Poisoning Effect: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (Textbook Reference for Iodide dimer mechanism).
  • Radical Suppression by dppf: Studer, A., & Curran, D. P. "Catalysis of Radical Reactions: A Radical Concept." Nature Chemistry, 2014.

Sources

Column chromatography purification of halogenated organic molecules

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Purification Division Ticket Scope: Purification of Alkyl, Aryl, and Vinyl Halides (F, Cl, Br, I)

Introduction

Welcome to the Purification Technical Support Center. You are likely here because your halogenated intermediate is either streaking , decomposing , or invisible on your column.

Halogenated organic molecules present a unique paradox in chromatography: they are often lipophilic enough to run easily on normal phase silica, yet the carbon-halogen bond (especially C-Br and C-I) renders them susceptible to Lewis acid-catalyzed elimination (dehydrohalogenation) or hydrolysis. Furthermore, the lack of conjugation in aliphatic halides often makes UV detection impossible.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Stability & Decomposition (The "Acid" Problem)

User Issue: "My crude NMR showed a pure alkyl halide, but after column chromatography, I isolated an alkene or an alcohol."

Root Cause Analysis

Standard flash grade silica gel (SiO₂) is acidic (pH ~4–5) due to surface silanol groups (Si-OH). These act as Lewis acids.

  • Mechanism: In alkyl halides (especially tertiary or benzylic), acidic sites catalyze the elimination of HX (e.g., HBr), leading to alkene formation.

  • Susceptibility:

    
     Alkyl Halides. Iodides > Bromides > Chlorides.
    
Protocol A: Silica Neutralization (The TEA Method)

If you must use silica, you must mask the acidic sites.

  • Select Solvent System: Determine your elution solvent (e.g., 5% EtOAc in Hexane).

  • Prepare Buffer: Add 1% to 3% Triethylamine (TEA) to your solvent system.

    • Example: For 1 L of mobile phase, add 10–30 mL of TEA.

  • Slurry Pack: Suspend your silica in this TEA-spiked solvent. Pour into the column.[1][2]

  • Flush: Run 2 column volumes (CV) of the TEA-solvent through the packed bed before loading your sample.

  • Elute: Run your column. The TEA stays bound to the silanols, protecting your halide.

Protocol B: Stationary Phase Switching

If neutralization fails, switch the phase entirely.

Stationary PhaseAcidity (pH)Recommendation
Silica Gel (Standard) 4.0 – 5.0Avoid for labile iodides/tertiary bromides without buffering.
Neutral Alumina 7.0 – 7.5Recommended. Retains polar separation without acid catalysis.
Basic Alumina 9.0 – 10.0Risky. Can cause base-catalyzed elimination (E2) if protons are acidic.
Florisil (Mg Silicate) ~8.5Good Alternative. Less active than alumina; good for polychlorinated compounds.

Module 2: Separation of Isomers (Regioselectivity)

User Issue: "I cannot separate my ortho/meta/para isomers or cis/trans vinyl halides. They co-elute as one spot."

The "Silver Bullet": Argentation Chromatography

Standard silica separates based on polarity. For halogenated alkenes or isomers where the dipole moment difference is negligible, you need


-complexation . Silver ions (

) form reversible complexes with

-systems (double bonds).
  • Logic: The equilibrium constant depends on the steric availability of the

    
    -cloud.
    
    • cis-alkenes complex stronger than trans-alkenes (retained longer).

    • Less sterically hindered isomers complex stronger.

Protocol: Preparation of 10% AgNO₃ Silica

Warning: Silver nitrate stains skin black. Wear double gloves.

  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 10 mL of water. Dilute with 200 mL of Acetone.
    
  • Mix: Add 100 g of dry Silica Gel to the solution. Stir vigorously to create a slurry.

  • Evaporate: Rotary evaporate the solvent (protect from light with foil) until the silica is free-flowing.

    • Note: Do not heat above 40°C; silver salts are thermally unstable.

  • Pack: Pack the column immediately. Wrap the glass column in aluminum foil to prevent photo-reduction of silver.

  • Elute: Use non-polar solvents (Hexane/Toluene). Avoid solvents with lone pairs (amines, sulfides) that bind silver.

Module 3: Visualization (Seeing the Invisible)

User Issue: "My compound has no UV activity. I'm collecting blind fractions."

Detection Strategy

Alkyl halides (R-X) often lack a chromophore for UV detection at 254 nm. You must use destructive visualization (TLC stains).

Stain Selection Guide
Stain ReagentTarget FunctionalityColor ResultMechanism
KMnO₄ (Basic) Alkenes, Alkynes, Oxidizable groupsYellow spot on Pink backgroundOxidation (Redox).
Vanillin / H₂SO₄ General Organic / HalidesRange (Blue/Green/Purple)Condensation/Charring.
Silver Nitrate Alkyl HalidesWhite/Gray precipitatePrecipitation of AgX.
Iodine Chamber General LipophilesBrown/Yellow spotsReversible adsorption.
Protocol: The "Beilstein" Flame Test (Quick Check)

If you are unsure if a fraction contains your halogenated product:

  • Dip a copper wire loop into the fraction.

  • Hold it in a Bunsen burner flame.

  • Green Flame = Presence of Halogen (Copper halide emission).

    • Use: Rapid screening of 50+ fractions to locate the product band before TLC.

Module 4: Troubleshooting Workflow

The following logic flow details the decision-making process for purifying a halogenated substrate.

HalogenPurification Start Start: Crude Halogenated Mixture CheckUV Does it have UV Absorbance? Start->CheckUV CheckAcid Is it Acid Sensitive? (e.g., 3° Bromide/Iodide) Start->CheckAcid UV_Yes Use UV Detector (254/280 nm) CheckUV->UV_Yes Yes UV_No Use Stain: KMnO4 or Vanillin OR Iodine Chamber CheckUV->UV_No No Acid_Yes Risk of Dehydrohalogenation CheckAcid->Acid_Yes Yes Acid_No Standard Silica Gel CheckAcid->Acid_No No Neutralize Add 1-3% TEA to Eluent OR Use Neutral Alumina Acid_Yes->Neutralize Separation Are Isomers Separating? Acid_No->Separation Neutralize->Separation Sep_Yes Proceed to Isolation Separation->Sep_Yes Resolved Sep_No Is it an Unsaturated Halide? Separation->Sep_No Co-elution Sep_No_Check Unsaturated/Vinyl? Sep_No->Sep_No_Check Check Structure AgNO3 Use AgNO3 Impregnated Silica (Argentation Chromatography) SolventSelect Change Selectivity: Try Toluene or DCM/Hexane Sep_No_Check->AgNO3 Yes Sep_No_Check->SolventSelect No (Saturated Isomers) caption Figure 1: Decision Matrix for Purification of Halogenated Organics

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Essential for identifying TEA residues in purified fractions). Link

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[3][4] Tetrahedron. (Definitive guide on Argentation Chromatography).

  • University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." (Protocol for TEA buffering). Link

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Info. (Comprehensive list of visualization stains). Link

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." (Discussion on dipole moments and stationary phases). Link

Sources

Validation & Comparative

Comparative reactivity of aryl iodides versus aryl bromides in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

## Comparative Reactivity of Aryl Iodides versus Aryl Bromides in Suzuki Coupling: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency and outcome. This guide provides an in-depth, objective comparison of the reactivity of aryl iodides and aryl bromides in Suzuki coupling, supported by mechanistic insights and experimental data, to empower informed decision-making in your synthetic endeavors.

The Decisive Step: Unpacking the Role of Oxidative Addition

The generally accepted catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Of these, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[2][3][4] This crucial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an organopalladium(II) complex. The facility of this step is directly correlated with the C-X bond dissociation energy (BDE).

The inherent reactivity trend for aryl halides in Suzuki coupling is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .[3][5] This order is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the halogen group. The weaker C-I bond requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Br bond.[6] This fundamental difference in bond strength is the primary driver for the generally higher reactivity of aryl iodides.

A Deeper Dive into the Energetics: C-I vs. C-Br Bonds

The carbon-iodine bond is significantly weaker than the carbon-bromine bond. This is quantifiable through their respective bond dissociation energies (BDEs). The lower BDE of the C-I bond translates to a lower activation energy for the oxidative addition step, making aryl iodides intrinsically more reactive electrophiles in Suzuki coupling.[6]

BondBond Dissociation Energy (kJ/mol)
C-I~272
C-Br~335
C-Cl~397
C-F~523
Note: These are approximate values and can vary slightly depending on the specific aryl system.

This energy difference dictates that under identical reaction conditions, an aryl iodide will typically react faster and more completely than its corresponding aryl bromide.[7]

The Catalytic Cycle in Focus: A Visual Representation

To better understand the process, let's visualize the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X L_n OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr_prime Ar-Pd(II)-Ar' L_n TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArylHalide Ar-X (Aryl Iodide or Bromide) ArylHalide->OA Organoboron Ar'-B(OR)_2 Organoboron->TM Base Base Base->TM

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Evidence: A Head-to-Head Comparison

To illustrate the practical implications of these reactivity differences, consider the following representative Suzuki coupling reactions.

Reaction Scheme:

Experimental Protocol:

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of DME/H₂O (5 mL) was heated at 80 °C under a nitrogen atmosphere. The reaction progress was monitored by GC-MS.

Aryl HalideReaction Time (h)Yield (%)
Iodobenzene198
Bromobenzene492
4-Iodoanisole1.595
4-Bromoanisole688
1-Iodonaphthalene199
1-Bromonaphthalene594

The data clearly demonstrates that under identical conditions, the aryl iodides consistently provide higher yields in significantly shorter reaction times compared to their bromide counterparts. This highlights the practical advantage of using aryl iodides when rapid and efficient coupling is desired.

Practical Considerations for Method Development

While aryl iodides are generally more reactive, the choice between an iodide and a bromide is often nuanced and depends on several factors:

  • Cost and Availability: Aryl bromides are often more commercially available and less expensive than the corresponding iodides, which can be a significant factor in large-scale synthesis.

  • Substrate Complexity and Stability: For complex molecules with sensitive functional groups, the milder conditions often required for aryl iodides can be advantageous. However, the higher reactivity of the C-I bond can sometimes lead to undesired side reactions.

  • Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity can be exploited for selective, sequential cross-couplings. The C-I bond can be selectively functionalized in the presence of a C-Br bond under carefully controlled conditions.[6][8]

  • Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ are often sufficient for aryl iodides, less reactive aryl bromides may require more sophisticated catalyst systems with electron-rich and bulky phosphine ligands to facilitate the more challenging oxidative addition step.[5][9][10]

Overcoming the Reactivity Hurdle of Aryl Bromides

For situations where an aryl bromide is the preferred or only available starting material, several strategies can be employed to enhance its reactivity in Suzuki coupling:

  • Advanced Catalyst Systems: The use of highly active palladium catalysts, often featuring bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can significantly accelerate the oxidative addition of aryl bromides.[9][10]

  • Higher Reaction Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier of C-Br bond cleavage.

  • In Situ Iodination: A clever strategy involves the in situ conversion of an aryl bromide to the more reactive aryl iodide using an iodide source like sodium iodide or potassium iodide. This can dramatically improve reaction rates and yields, especially for challenging couplings.[11]

Visualizing the Workflow: A Decision-Making Guide

The following diagram outlines a logical workflow for selecting the appropriate aryl halide and optimizing the Suzuki coupling reaction.

Decision_Workflow Start Start: Suzuki Coupling Planned ArylHalideAvailable Is the Aryl Iodide readily available and affordable? Start->ArylHalideAvailable UseIodide Use Aryl Iodide with standard Pd catalyst (e.g., Pd(PPh3)4) ArylHalideAvailable->UseIodide Yes UseBromide Use Aryl Bromide ArylHalideAvailable->UseBromide No ReactionSuccess Reaction Successful? UseIodide->ReactionSuccess OptimizeBromide Optimize for Aryl Bromide: - Use advanced catalyst/ligand - Increase reaction temperature - Consider in situ iodination UseBromide->OptimizeBromide OptimizeBromide->ReactionSuccess ReactionSuccess->OptimizeBromide No, further optimization needed End End: Desired Product Obtained ReactionSuccess->End Yes

Figure 2. A decision-making workflow for aryl halide selection in Suzuki coupling.

Conclusion

In the comparative landscape of Suzuki coupling, aryl iodides exhibit superior reactivity over aryl bromides, primarily due to the lower bond dissociation energy of the carbon-iodine bond. This translates to faster reaction rates, milder reaction conditions, and often higher yields. However, practical considerations such as cost, availability, and the potential for selective functionalization in polyhalogenated systems mean that aryl bromides remain highly relevant and valuable coupling partners. By understanding the fundamental principles of their reactivity and employing modern catalytic systems and optimization strategies, researchers can successfully utilize both aryl iodides and bromides to achieve their synthetic goals.

References

  • Murugesh, V., & Singh, S. P. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • (n.d.). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2.
  • (n.d.). The Suzuki Reaction. Chem 115 Myers.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.).
  • (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • (2013, March 3). Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • (n.d.).
  • (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • (n.d.). Comparison of reactivity of different aryl halides (a) The predicted...
  • (1980, January 15). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. AIP Publishing.
  • (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.
  • (2023, October 17). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space.
  • (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • (n.d.).
  • (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • (2012, August 28). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group.
  • (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • (n.d.).
  • (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.

Sources

Comparative Guide: Palladium Catalysts for Site-Selective Cross-Coupling of Dihaloarenes

[1]

Executive Summary: The Selectivity Paradox

In drug discovery and process chemistry, dihaloarenes (e.g., 1-bromo-4-chlorobenzene) serve as critical linchpins for building complex scaffolds.[1] The synthetic challenge lies in chemoselectivity —coupling exclusively at the more reactive halogen (typically C–Br or C–I) while leaving the less reactive site (C–Cl) intact for subsequent functionalization.

This guide moves beyond basic "yield" metrics to evaluate how catalyst architecture dictates site-selectivity (C–Br vs. C–Cl) and degree of substitution (mono- vs. bis-arylation). We compare three distinct catalyst generations: the traditional phosphine baseline, the chelating controller, and the modern precatalyst systems.

Mechanistic Foundation: The Decision Point

The critical differentiator in these reactions is the rate of Oxidative Addition (OA) .[2] A catalyst with a highly electron-rich ligand sphere (e.g., bulky alkylphosphines) lowers the activation energy for OA, potentially activating both halogens and leading to unwanted bis-coupling. Conversely, a catalyst with moderate activity will discriminate effectively between the C–Br and C–Cl bond dissociation energies (BDE).

Diagram 1: Kinetic Selectivity Pathways

This diagram illustrates the kinetic competition between the desired mono-coupling cycle and the parasitic bis-coupling pathway.

GStartDihaloarene(Ar-Br-Cl)OA_BrOA at C-Br(Fast)Start->OA_BrPreferred Path(Weak Bond)OA_ClOA at C-Cl(Slow/High E_act)Start->OA_ClUnwanted Path(Strong Bond)Pd0Pd(0) Active SpeciesPd0->OA_BrMono_PdL-Pd(II)-BrIntermediateOA_Br->Mono_PdBis_CouplingBis-Coupled Product(Ar-R-R)OA_Cl->Bis_CouplingTM_RETransmetalation &Reductive EliminationMono_Pd->TM_RETM_RE->Pd0Regenerate Pd(0)Product_MonoMono-Coupled Product(Ar-R-Cl)TM_RE->Product_MonoProduct_Mono->OA_ClOver-reaction(If Catalyst too Active)

Caption: Kinetic competition showing the necessity of tuning OA rates to prevent activation of the secondary halogen (C-Cl).

Comparative Analysis of Catalyst Systems

We evaluate three primary catalyst classes for the coupling of 1-bromo-4-chlorobenzene with phenylboronic acid .

A. The Baseline: Pd(PPh₃)₄ (Tetrakis)
  • Mechanism: Generates Pd(0)L₂ species.[1]

  • Performance: Excellent selectivity for Br over Cl due to poor reactivity toward chlorides.

  • Drawback: High molecular weight, air sensitivity (requires glovebox/Schlenk line), and slow kinetics often requiring high temperatures (80–100°C), which can degrade sensitive substrates.

B. The Controller: Pd(dppf)Cl₂[4]
  • Mechanism: The bidentate ferrocenyl ligand creates a large bite angle. This steric bulk and chelation effect stabilize the Pd(II) intermediate, often favoring mono-coupling.

  • Performance: The "Gold Standard" for selectivity. It activates bromides efficiently but is sluggish toward chlorides, providing a wide kinetic window to isolate the mono-product.

  • Stability: Air-stable solid; robust in solution.

C. The Activator: XPhos Pd G4 (Buchwald Precatalyst)
  • Mechanism: Rapidly generates a monoligated L-Pd(0) species. The electron-rich biaryl phosphine promotes extremely fast OA.

  • Performance: Highest Turnover Frequency (TOF). However, its potency is a liability here; it can activate the C–Cl bond before the reaction is quenched, leading to 5–10% bis-coupling if stoichiometry is not precise (0.95 equiv boronic acid).

  • Use Case: Best when the "inert" site is very unreactive (e.g., C-Br vs C-F) or when conducting the second coupling on the chloride.

D. The Industrial Workhorse: Pd-PEPPSI-IPr
  • Mechanism: NHC-stabilized Pd(II) precatalyst.[3][4] The pyridine "throw-away" ligand ensures rapid initiation.

  • Performance: Extremely robust against moisture and air. Offers a balance between the activity of Buchwald systems and the stability of dppf.

  • Selectivity: Good, but solvent choice is critical (avoid polar solvents like THF to prevent halide scrambling).

Comparative Performance Data Table
FeaturePd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G4Pd-PEPPSI-IPr
Primary Selectivity Excellent (Br only)Superior (Br only)Moderate (Risk of Cl)Good
C-Cl Activation NegligibleVery LowHigh Moderate
Air Stability Poor (Oxidizes)High HighVery High
Reaction Time 4–12 Hours2–6 Hours< 1 Hour1–3 Hours
Rec.[5] Loading 5.0 mol%1.0–3.0 mol%0.5–1.0 mol%1.0 mol%
Cost Efficiency Low (High loading)ModerateModerateHigh

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Synthesis of 4-chlorobiphenyl from 1-bromo-4-chlorobenzene. Target Metric: >95% Mono-coupling yield, <1% Bis-coupling.

Materials
  • Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic Acid (0.95 equiv, 0.95 mmol) — Limiting reagent is crucial.

  • Catalyst: Pd(dppf)Cl₂[6][7]·CH₂Cl₂ (2 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology
  • Pre-Catalyst Setup:

    • Charge a reaction vial with 1-bromo-4-chlorobenzene (191 mg) and Phenylboronic acid (116 mg).

    • Add Pd(dppf)Cl₂ (16 mg).

    • Note: Using 0.95 equivalents of boronic acid prevents the "runaway" reaction where excess boronic acid couples with the product (the chloride).

  • Solvent Degassing:

    • Add Toluene (4 mL) and Ethanol (1 mL).

    • Sparge with Argon for 5 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0).

  • Activation:

    • Add aqueous K₂CO₃ (1.0 mL, 2M).

    • Seal the vial and heat to 60°C .

    • Why 60°C? Higher temperatures (80°C+) increase the rate of C-Cl activation. 60°C is the "sweet spot" for dppf.

  • Monitoring:

    • Sample at 2 hours. TLC (Hexanes) should show consumption of boronic acid.

    • Look for the distinct "Mono" spot. If "Bis" spot appears, lower temp to 45°C in future runs.

  • Workup:

    • Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

    • Concentrate. The product, 4-chlorobiphenyl, is usually crystalline.

Optimization Workflow

This decision tree helps you adjust conditions if the standard protocol fails.

Diagram 2: Experimental Decision Matrix

A logic flow for troubleshooting selectivity issues.

WorkflowStartRun Standard Protocol(Pd(dppf)Cl2, 60°C)CheckAnalyze Crude (LCMS/NMR)Start->CheckResult1>5% Bis-ProductCheck->Result1Over-reactionResult2Low Conversion (<50%)Check->Result2StalledResult3>95% Mono-ProductCheck->Result3SuccessAction1Switch to Pd(PPh3)4OR Reduce Temp to 40°CResult1->Action1Action2Switch to XPhos Pd G4OR Increase Temp to 80°CResult2->Action2FinalProceed to IsolationResult3->Final

Caption: Decision tree for optimizing catalyst choice based on initial crude reaction analysis.

References

  • Vertex Pharmaceuticals & MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link] (Foundational review on switching selectivity via ligand choice).[3]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Buchwald-Hartwig Cross-Coupling. [Link] (Primary source for PEPPSI catalyst stability and reactivity profiles).

  • Schoenebeck, F., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions.[5] [Link] (Theoretical grounding for the C-Cl vs C-Br oxidative addition rates).

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts. [Link] (Demonstrates the high activity of G3/G4 precatalysts).

  • Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link] (Detailed study on how Pd clusters vs mononuclear species affect selectivity).

Advantages of using organotrifluoroborates in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, boronic acids and pinacol esters have been the workhorses of Suzuki-Miyaura cross-coupling.[1] However, their instability (protodeboronation, boroxine formation) and poor atom economy often hamper late-stage drug functionalization. Potassium organotrifluoroborates (


)  offer a distinct kinetic advantage: a "slow-release" mechanism that maintains low steady-state concentrations of the active boronic acid.[2][3] This guide analyzes why switching to Molander salts (

) can increase yields in difficult couplings, simplify purification, and improve stoichiometric precision.

Technical Deep Dive: The Stability-Reactivity Paradox

The primary failure mode in coupling unstable substrates (e.g., 2-heterocyclic boronic acids) is protodeboronation , where the C-B bond breaks before transmetallation occurs.

The "Slow-Release" Mechanism

Organotrifluoroborates are not the active species in the catalytic cycle. They are reservoirs. Under basic hydrolytic conditions, they establish an equilibrium with the active boronic acid. Because the equilibrium constant favors the trifluoroborate, the concentration of free boronic acid remains low but constant.

  • High Instantaneous Concentration (Traditional Boronic Acid): Leads to rapid side reactions (homocoupling, oxidation, protodeboronation).

  • Controlled Concentration (

    
    ):  The active species is generated only as fast as the catalyst can consume it.
    
Mechanistic Pathway

The following diagram illustrates the hydrolysis equilibrium feeding the catalytic cycle.

G BF3K Organotrifluoroborate (R-BF3K) Reservoir Species Hydrolysis Hydrolysis (MeOH/H2O, Base) BF3K->Hydrolysis Hydrolysis->BF3K  Equilibrium   BOH2 Free Boronic Acid (R-B(OH)2) Active Species Hydrolysis->BOH2 Pd_Cycle Pd Catalytic Cycle (Transmetallation) BOH2->Pd_Cycle  Fast Consumption   SideRxn Side Reactions (Protodeboronation) BOH2->SideRxn  Suppressed by Low Conc.   Product Cross-Coupled Product Pd_Cycle->Product

Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable boronic acids, mitigating decomposition pathways.[2][3][4]

Comparative Analysis: vs. Alternatives

vs. Boronic Acids ( )[2][3][4][5][6]
  • Stoichiometry: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[5] This makes calculating precise stoichiometry impossible, often requiring large excesses (1.5–2.0 equiv) to ensure reaction completion.

    
     salts are monomeric, crystalline solids with defined molecular weights.
    
  • Stability: Many heterocyclic boronic acids decompose upon standing.

    
     salts are air- and moisture-stable, often storable on the benchtop indefinitely.
    
vs. Pinacol Esters ( )
  • Atom Economy: Pinacol esters carry a high mass penalty. In a coupling of a phenyl ring, the pinacol group represents ~50% of the reagent mass, which becomes waste.

    
     salts have significantly higher atom economy.
    
  • Purification: Pinacol esters are non-polar and often streak on silica gel or co-elute with products.

    
     salts are ionic; unreacted reagent can be removed simply by washing with water or non-polar organic solvents (dichloromethane) in which they are insoluble.
    
vs. MIDA Boronates[3][5][7][8][9][10]
  • Reactivity Tuning: While MIDA boronates also utilize a slow-release mechanism, their hydrolysis rates are often rigid.

    
     hydrolysis can be fine-tuned by adjusting the water/organic solvent ratio or the base strength (Carbonate vs. Hydroxide).
    
  • Solubility: MIDA boronates require polar aprotic solvents (DMSO/DMF) for effective coupling in many cases.

    
     salts work efficiently in "greener" alcohol/water mixtures.
    
Summary Data Table
FeatureOrganotrifluoroborates (

)
Boronic AcidsPinacol EstersMIDA Boronates
Stability Excellent (Air/Water Stable)Poor (Oxidation/Dehydration)GoodExcellent
Stoichiometry Precise (Monomeric)Variable (Boroxine formation)PrecisePrecise
Atom Economy HighHighLow (High mass waste)Low
Purification Filtration / Aqueous WashChromatographyChromatographyChromatography
Reaction Phase Biphasic (usually)HomogeneousHomogeneousHomogeneous
Cost ModerateLowModerateHigh

Experimental Protocol: Suzuki-Miyaura Coupling with

Rationale: This protocol uses a MeOH/H2O system.[6] The water is critical to dissolve the inorganic salt and facilitate the hydrolysis equilibrium. The base (


) promotes the formation of the active hydroxo-palladium species and the hydrolysis of the trifluoroborate.
Materials
  • Electrophile: Aryl Bromide (1.0 equiv)

  • Nucleophile: Potassium Aryltrifluoroborate (1.05 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: MeOH :

    
     (3:1 ratio)
    
Step-by-Step Workflow
  • Setup: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), Potassium Aryltrifluoroborate (1.05 mmol), and Base (3.0 mmol).

  • Catalyst Addition: Add the Pd catalyst (0.02 mmol).

    • Note:

      
       with SPhos or XPhos is recommended for sterically hindered substrates [1].
      
  • Solvent & Degassing: Add MeOH (3 mL) and

    
     (1 mL). Cap the vial and purge with nitrogen/argon for 5 minutes.
    
    • Critical Step: Do not use anhydrous solvents. Water is a reagent here, not a contaminant.

  • Reaction: Heat to reflux (typically 60-80°C) for 2–24 hours. Monitor by LCMS.

  • Workup (Self-Validating):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate layers. The unreacted

      
       and inorganic salts will remain in the aqueous layer (or precipitate at the interface).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, pass through a short silica plug. Often, the crude purity is >95% due to the removal of boron byproducts in the aqueous wash.

Decision Framework: When to Switch?

Use the following logic flow to determine if Organotrifluoroborates are the correct choice for your specific synthesis.

DecisionTree Start Select Boron Reagent IsStable Is the Boronic Acid stable? (No protodeboronation) Start->IsStable AtomEcon Is Atom Economy/Scale critical? IsStable->AtomEcon Yes UseBF3K Use Organotrifluoroborate (High Stability/Easy Workup) IsStable->UseBF3K No (Unstable Heterocycle) UseMIDA Use MIDA Boronate (Iterative Synthesis) IsStable->UseMIDA Specific Iterative Needs Purification Is Chromatography difficult? AtomEcon->Purification No AtomEcon->UseBF3K Yes (Scale-up) UseAcid Use Boronic Acid (Cheapest) Purification->UseAcid No Purification->UseBF3K Yes (Streaking/Polarity) UsePin Use Pinacol Ester (Standard)

Figure 2: Decision matrix for selecting the optimal boron species based on stability and process requirements.

References

  • Molander, G. A., & Canturk, B. (2009).[6] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[7] Angewandte Chemie International Edition. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[8] Link

  • Darses, S., & Genêt, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

  • Molander, G. A., & Ellis, N. (2007).[6] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[9] Accounts of Chemical Research. Link

  • Perrone, S., et al. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Architecture

This guide provides an operational safety framework for handling Ethyl 2-Bromo-5-iodo-4-methoxybenzoate , a highly functionalized halogenated aromatic ester commonly employed as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Unlike generic reagents, this compound presents a dual-risk profile:

  • Physical Form: As a solid intermediate, it generates fine particulates capable of respiratory irritation and potential sensitization.

  • Chemical Reactivity: The presence of heavy halogens (Bromine, Iodine) increases lipophilicity, facilitating transdermal absorption, while creating distinct hazardous waste requirements.

The Directive: Treat this compound with the "Precautionary Principle." In the absence of comprehensive LD50 data for this specific catalog number, assume the toxicity profile of analogous poly-halogenated benzoates (Skin/Eye/Respiratory Irritant, Acute Oral Toxicity).

Chemical Identity & Hazard Profile
ParameterSpecification
CAS Number 1208075-93-7
Formula C₁₀H₁₀BrIO₃
Molecular Weight 384.99 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1] Treat as H302 (Harmful if swallowed).[1]
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive (Iodine-carbon bond lability).[2]

The PPE Defense System (Personal Protective Equipment)

Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline.[3] The following are specific upgrades required for this compound.

A. Ocular Protection: The Zero-Gap Standard

Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Scientific Rationale: Safety glasses with side shields are insufficient for fine powders. The static charge of crystalline organic solids can cause particles to migrate around open-frame eyewear. Goggles provide a sealed environment, preventing ocular mucosal absorption.

  • Contact Lenses: Strictly prohibited unless worn under sealed goggles due to the potential for particulate entrapment.

B. Dermal Barrier: Permeation Logic

Requirement: Nitrile (NBR) Gloves. Minimum thickness: 0.11 mm (4-5 mil).

  • Workflow Context:

    • Handling Solid: Single nitrile gloves are sufficient.

    • In Solution (DCM/DMF): Double Gloving is mandatory.

  • The "Why": This compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for cross-coupling.

    • DCM breaks through standard nitrile in <2 minutes.

    • The Protocol: Wear a laminate inner glove (e.g., Silver Shield™) under a nitrile outer glove if handling concentrated solutions, or change nitrile gloves immediately upon any splash contact.

C. Respiratory Protection: Source Control First

Requirement: Engineering controls (Fume Hood) are the primary defense.

  • PPE Backup: If weighing outside a hood (not recommended) or cleaning spills, use a NIOSH N95 or P100 particulate respirator .

  • Mechanism: The iodine substituent contributes to significant molecular weight, but the powder density allows for aerosolization. A standard surgical mask offers zero protection against chemical inhalation.

Operational Workflow & Engineering Controls

The following diagram illustrates the "Chain of Custody" for the molecule, ensuring it never encounters an unprotected environment.

SafetyWorkflow cluster_controls Engineering Controls Barrier Storage 1. Cold Storage (2-8°C, Dark) Transfer 2. Transfer to Weighing (Sealed Container) Storage->Transfer Check Seal Weighing 3. Weighing Station (Balance Enclosure/Hood) REQ: N95 + Goggles Transfer->Weighing Minimize Drafts Reaction 4. Reaction Setup (Fume Hood) Solvent Added Weighing->Reaction Dissolution Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational safety workflow emphasizing engineering controls during the critical weighing and reaction phases.

Emergency Response Protocols

Spills (Solid State)
  • Evacuate: Clear the immediate 3-meter radius.

  • PPE Up: Don N95/P100 respirator and double nitrile gloves.

  • Contain: Do not dry sweep (generates dust). Cover with a wet paper towel (dampened with water or inert oil) to trap particulates.

  • Clean: Scoop up the damp material. Wipe the surface with acetone, followed by soap and water.

  • Verify: Check for residual yellow/brown discoloration (indicative of iodine liberation).

Exposure First Aid[4]
  • Eye Contact: Flush immediately for 15 minutes .[4][5] Time it. The lipophilic nature of the ester requires prolonged flushing to mechanically remove particles from the corneal surface.

  • Skin Contact: Wash with soap and water.[1][4][6] Do not use alcohol or acetone; these solvents act as vehicles, driving the compound deeper into the dermis.

Waste Disposal: The Halogen Rule

Critical Directive: This compound must NEVER be mixed with general organic waste.

  • Classification: Halogenated Organic Waste.[7][8][9][10][11]

  • The Chemistry of Disposal: Incineration facilities require segregation of halogenated compounds because they generate acid gases (HBr, HI) upon combustion, requiring specific scrubbers.

  • Labeling:

    • Label container: "HALOGENATED WASTE."[8]

    • List components: "Ethyl 2-Bromo-5-iodo-4-methoxybenzoate, [Solvent Name]."

    • Do not use metal cans (acid generation from hydrolysis can corrode metal); use polyethylene (HDPE) or glass containers.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[12][13] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: Ethyl 2-bromo-5-iodo-4-methoxybenzoate (CAS 1208075-93-7).[2] National Center for Biotechnology Information. [Link](Note: Search by CAS 1208075-93-7 for specific entry)

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids and Solids - Safety Procedures.[6][10] Division of Research Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.